molecular formula C6H14ClN B1477976 3-Ethyl-3-methylazetidine hydrochloride CAS No. 1803609-20-2

3-Ethyl-3-methylazetidine hydrochloride

Cat. No.: B1477976
CAS No.: 1803609-20-2
M. Wt: 135.63 g/mol
InChI Key: KKIFMOYFOHZXNF-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylazetidine hydrochloride is a useful research compound. Its molecular formula is C6H14ClN and its molecular weight is 135.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethyl-3-methylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-3-6(2)4-7-5-6;/h7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIFMOYFOHZXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-3-methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Physicochemical Characterization

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a cornerstone for the development of novel therapeutics.[1][2] Its unique strained four-membered ring system imparts a desirable three-dimensionality and metabolic stability to drug candidates.[3] This guide focuses on a specific, yet representative member of this class: 3-Ethyl-3-methylazetidine hydrochloride. While nascent as a standalone therapeutic, its structural motifs are emblematic of the challenges and opportunities encountered in early-stage drug development. As a Senior Application Scientist, my objective is not merely to present data, but to provide a strategic framework for the comprehensive physicochemical characterization of such novel chemical entities. Understanding these fundamental properties is not a perfunctory exercise; it is a critical determinant of a compound's trajectory from a laboratory curiosity to a viable clinical candidate.[4][5] This document is structured to provide not only the "what" but the "why" and "how" of this essential analytical journey.

Synthesis and Structural Verification

A prerequisite to any physicochemical evaluation is the unambiguous confirmation of the molecule's identity and purity. The synthesis of 3,3-disubstituted azetidines, such as the title compound, can be approached through several established routes, including intramolecular cyclization of appropriately substituted alkylamines.[6][7]

A plausible synthetic pathway is outlined below:

cluster_0 Synthesis Workflow Starting Material 2-Amino-2-methyl-1-butanol Intermediate_1 N-Protected Intermediate Starting Material->Intermediate_1 Protection of Amine (e.g., Boc anhydride) Intermediate_2 Activation of Hydroxyl Group (e.g., Mesylation) Intermediate_1->Intermediate_2 MsCl, Et3N Cyclization Intramolecular Cyclization Intermediate_2->Cyclization Base (e.g., NaH) Deprotection Removal of Protecting Group Cyclization->Deprotection Acidic Conditions (e.g., HCl in Dioxane) Salt_Formation Formation of Hydrochloride Salt Deprotection->Salt_Formation Precipitation/Crystallization Final_Product This compound Salt_Formation->Final_Product

Caption: Proposed synthetic workflow for this compound.

Following synthesis, a rigorous structural and purity analysis is paramount. This is achieved through a combination of spectroscopic and chromatographic techniques.

Property Identifier Source
Chemical Name This compound
CAS Number 1803609-20-2
Molecular Formula C₆H₁₄ClN
Molecular Weight 135.64 g/mol
SMILES CC1(CC)CNC1.[H]Cl
Predicted XlogP 1.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Spectroscopic Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. For this compound, one would expect distinct signals corresponding to the ethyl and methyl groups, as well as the methylene protons of the azetidine ring. The hydrochloride salt form would likely result in a downfield shift of the protons adjacent to the nitrogen due to its protonation. The number of unique carbon environments in the ¹³C NMR spectrum (expecting signals for the quaternary carbon, the two ring CH₂, the ethyl CH₂ and CH₃, and the methyl CH₃) would confirm the carbon skeleton.[8]

  • Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic C-H stretching vibrations for the alkyl groups and a broad absorption band in the 2400-2800 cm⁻¹ region, which is typical for the N-H stretch of an amine salt.[9] The absence of a carbonyl peak would confirm the successful reduction if a lactam intermediate were used.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry would be employed to confirm the molecular weight and elemental composition. The fragmentation pattern could provide further structural information.

Core Physicochemical Properties and Their Determination

The journey of a drug from administration to its target is governed by its physicochemical properties.[4][10][11] For an amine hydrochloride like our subject compound, the following are of primary importance.

cluster_1 Physicochemical Characterization Workflow Compound 3-Ethyl-3-methylazetidine hydrochloride Melting_Point Melting Point (Purity, Stability) Compound->Melting_Point Solubility Aqueous Solubility (Bioavailability) Compound->Solubility pKa Ionization Constant (Absorption, Distribution) Compound->pKa Lipophilicity LogP/LogD (Permeability) Compound->Lipophilicity

Sources

An In-Depth Technical Guide to the Biological Activity Screening of 3-Ethyl-3-methylazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Foreword: Charting the Unexplored Potential of a Novel Azetidine Scaffold

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive roadmap for elucidating the biological potential of 3-Ethyl-3-methylazetidine hydrochloride. As a novel small molecule, its journey from the chemist's bench to a potential therapeutic agent is unwritten. The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, found in compounds exhibiting a wide array of biological activities, including antibacterial, antitubercular, and anticancer properties.[1][2] This structural motif imparts a unique three-dimensional character and conformational rigidity that can lead to potent and selective interactions with biological targets.

This document is not a rigid template but a dynamic framework. It is designed to be adapted, challenged, and built upon. As Senior Application Scientists, we understand that true discovery lies not in merely following steps but in understanding the causality behind them. Herein, we present a tiered, logical, and self-validating screening cascade, beginning with computational predictions and progressing through increasingly specific in vitro assays. Our goal is to empower you to systematically and efficiently uncover the therapeutic promise of this compound.

Chapter 1: The Strategic Foundation - In Silico Profiling

Before committing valuable resources to wet-lab experiments, a robust in silico assessment is indispensable. Computational tools provide a cost-effective initial filter, predicting physicochemical properties, potential bioactivities, and liabilities, thereby guiding the entire experimental strategy.[3][4] This initial step helps in formulating hypotheses about the compound's potential mechanisms of action and flags potential issues early in the discovery process.[3]

Rationale for In Silico First Approach

The principle of "fail early, fail cheap" is a cornerstone of modern drug discovery. In silico models, built on vast datasets of known compounds and their biological effects, allow us to:

  • Prioritize resources: Focus experimental efforts on the most promising biological areas.

  • Anticipate challenges: Predict potential issues with absorption, distribution, metabolism, excretion, and toxicity (ADMET).

  • Generate hypotheses: Identify potential protein targets based on structural similarity to known active compounds (ligand-based virtual screening).[5]

Recommended In Silico Workflow
  • Physicochemical and ADMET Prediction: Utilize platforms like SwissADME, ADMETlab 2.0, or similar software to predict properties such as molecular weight, lipophilicity (cLogP), water solubility, plasma protein binding, and potential for blood-brain barrier penetration.[6]

  • Bioactivity Prediction: Employ target prediction servers like SwissTargetPrediction or PASS Online. These tools compare the structure of this compound to libraries of bioactive molecules to predict its most likely protein targets, such as enzymes, ion channels, or receptors.[7]

  • Toxicity Prediction: Use tools like ProTox-II or DEREK Nexus to flag potential toxicological liabilities, such as mutagenicity, carcinogenicity, or organ toxicity.

Table 1: Hypothetical In Silico Profile for this compound
ParameterPredicted ValueImplication for Screening
Molecular Weight ( g/mol )121.61Favorable (satisfies Lipinski's Rule of Five)
cLogP1.2Good balance of hydrophilicity/lipophilicity
Aqueous SolubilityHighSuitable for aqueous-based biological assays
Blood-Brain Barrier Perm.ProbableSuggests potential for CNS activity; warrants investigation
Predicted Primary TargetsGPCRs, KinasesGuides selection of target-based assays in later tiers
Mutagenicity (AMES test)InactiveLow initial concern for genotoxicity

Chapter 2: The Tier 1 Gauntlet - Foundational Cytotoxicity Screening

The first and most critical experimental step is to determine the compound's intrinsic cytotoxicity. This establishes the concentration window for all subsequent biological assays, ensuring that observed effects are due to specific bioactivity rather than non-specific toxicity. Phenotype-based screening, which assesses changes in cellular behavior, is a classical and effective strategy for initial drug screening.[8]

The Causality of Cytotoxicity Assessment

A cytotoxicity profile is the bedrock of a screening campaign. Without it, interpreting data from more complex assays is impossible. An overly toxic compound may show "activity" in any assay simply by killing the cells. Conversely, knowing the non-toxic concentration range allows for the confident exploration of specific, sublethal cellular effects. The XTT assay is a robust choice, offering an advantage over the traditional MTT assay as its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[9]

Experimental Protocol: XTT Cell Viability Assay

This protocol is designed to assess the effect of this compound on the metabolic activity of a representative human cell line (e.g., HEK293 for non-cancerous cells or HeLa for a cancer cell line).

Principle: Metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[9]

Materials:

  • This compound (stock solution in sterile DMSO or PBS)

  • Human cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • XTT Cell Proliferation Kit II (containing XTT reagent and activation reagent)

  • Multi-channel pipette

  • Microplate reader (450-500 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells, then resuspend in complete medium to a density of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2-fold serial dilution of this compound in complete medium, starting from a high concentration (e.g., 1 mM) down to the low micromolar or nanomolar range.

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound dose) and a "no-cell" blank control (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for a standard exposure time (e.g., 24, 48, or 72 hours).

  • XTT Assay:

    • Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent and the activation reagent).

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to yield a strong signal in the vehicle control wells without saturation.

    • Gently shake the plate to ensure a homogenous distribution of the orange formazan product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background absorbance.

    • Subtract the absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Chapter 3: Tier 2 Screening - Exploring Broad Biological Activities

With a defined non-toxic concentration range, we can now screen for specific biological activities. Based on the known pharmacology of the azetidine scaffold, antimicrobial and anticancer activities are logical and high-potential areas to investigate.[1][2]

Rationale for Phenotypic Screening

Phenotypic screens assess the overall effect of a compound on a biological system (e.g., bacterial growth inhibition) without a preconceived notion of the specific target.[8] This approach is powerful for discovering compounds with novel mechanisms of action.

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the compound in a liquid growth medium. After incubation, the lowest concentration that inhibits growth is identified visually or spectrophotometrically.[10][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom plates

  • This compound

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer (600 nm)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Plate Preparation:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • In the first column, add an additional 50 µL of a 2X starting concentration of the test compound (e.g., 256 µg/mL).

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 50 µL from column 10.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11.

    • The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed by eye or by reading the optical density at 600 nm.

Table 2: Hypothetical Antimicrobial Screening Results (MIC in µg/mL)
CompoundS. aureus (Gram +)E. coli (Gram -)
3-Ethyl-3-methylazetidine HCl16>128
Ciprofloxacin (Positive Control)0.50.015

This hypothetical result would suggest selective activity against Gram-positive bacteria, a valuable lead for further investigation.

Chapter 4: Tier 3 Screening - Unveiling the Mechanism of Action

If a reproducible "hit" is identified in Tier 2, the focus shifts to understanding how the compound works. This involves transitioning from phenotypic assays to target-based assays.[8] Our in silico analysis suggested kinases and GPCRs as potential targets, providing a logical starting point.

Experimental Protocol: Generic Enzyme Inhibition Assay

This protocol provides a framework for testing the compound's ability to inhibit a specific enzyme class, such as protein kinases.

Principle: The activity of an enzyme is measured by monitoring the conversion of a substrate to a product. An inhibitor will reduce the rate of this conversion. The potency of the inhibitor is quantified by its IC₅₀ value.[12][13]

Materials:

  • Purified enzyme (e.g., a commercially available protein kinase)

  • Specific substrate and co-factors (e.g., ATP for kinases)

  • Assay buffer

  • Detection reagent (e.g., a reagent that produces a luminescent or fluorescent signal in proportion to product formation)

  • Positive control inhibitor

  • 384-well low-volume white plates

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of this compound in assay buffer and dispense into the 384-well plate.

  • Enzyme Addition:

    • Add the purified enzyme to the wells containing the compound and incubate for a set period (e.g., 15 minutes) to allow for binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate/ATP mixture.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Stop the reaction and generate a signal by adding the detection reagent.

    • Incubate as required by the detection kit.

    • Read the plate on a luminometer or fluorometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

    • Determine the IC₅₀ value by plotting percent inhibition versus log compound concentration.

Experimental Protocol: Competitive Receptor Binding Assay

This assay determines if the compound can displace a known, labeled ligand from its receptor, indicating that it binds to the same site.[14][15]

Principle: A fixed concentration of a high-affinity radiolabeled or fluorescently labeled ligand is incubated with a source of the target receptor (e.g., cell membranes). The ability of the unlabeled test compound to compete for binding is measured by the reduction in the bound labeled ligand signal.[14][16]

Materials:

  • Cell membranes expressing the target receptor (e.g., a specific GPCR)

  • Labeled ligand (radiolabeled or fluorescent)

  • Unlabeled known antagonist (for non-specific binding determination)

  • Assay buffer

  • Filter plates (e.g., glass fiber plates for radioligand assays)

  • Scintillation counter or fluorescence plate reader

Step-by-Step Methodology:

  • Assay Setup:

    • In a 96-well plate, add serial dilutions of this compound.

    • Include wells for "total binding" (labeled ligand + membranes), and "non-specific binding" (labeled ligand + membranes + excess unlabeled antagonist).

  • Binding Reaction:

    • Add the labeled ligand to all wells at a concentration near its dissociation constant (Kd).

    • Add the receptor-containing membranes to all wells to initiate the binding reaction.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of the plate through the filter plate using a vacuum manifold. The membranes and bound ligand are retained on the filter.

    • Quickly wash the filters with ice-cold buffer to remove unbound ligand.

  • Quantification:

    • For radioligands, add scintillation cocktail to the wells and count on a scintillation counter.

    • For fluorescent ligands, read the plate on a fluorescence reader.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the percent inhibition of specific binding caused by the test compound at each concentration.

    • Calculate the IC₅₀ and, subsequently, the inhibition constant (Ki) using the Cheng-Prusoff equation.

Chapter 5: Visualizing the Path Forward

Clear visualization of workflows and potential mechanisms is crucial for communicating complex scientific strategies.

The Screening Cascade Workflow

Screening_Cascade cluster_0 Phase 1: In Silico & Foundational cluster_1 Phase 2: Broad Phenotypic Screening cluster_2 Phase 3: Mechanistic & Target-Based cluster_3 Phase 4: Lead Advancement InSilico In Silico Profiling (ADMET, Target Prediction) Cytotox Tier 1: Cytotoxicity Assay (XTT) Determine IC50 & Safe Dose Range InSilico->Cytotox Guides Assay Design Antimicrobial Antimicrobial Screen (MIC Determination) Cytotox->Antimicrobial Defines Test Concentrations Anticancer Anticancer Screen (NCI-60 Panel or similar) Cytotox->Anticancer Defines Test Concentrations HitToLead Hit-to-Lead Optimization (SAR Studies) Antimicrobial->HitToLead Identifies 'Hit' Enzyme Enzyme Inhibition Assays (e.g., Kinase Panel) Anticancer->Enzyme Hypothesis Driven Receptor Receptor Binding Assays (e.g., GPCR Panel) Anticancer->Receptor Hypothesis Driven Anticancer->HitToLead Identifies 'Hit' Enzyme->HitToLead Confirms Target Receptor->HitToLead Confirms Target

Caption: A tiered workflow for screening this compound.

Hypothetical Mechanism: Kinase Inhibition Pathway

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds & Activates Kinase Intracellular Kinase (e.g., SRC, ABL) Receptor->Kinase Activates Compound 3-Ethyl-3-methylazetidine HCl Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) Substrate_P->Response Triggers

Caption: Hypothetical inhibition of a cell proliferation signaling pathway.

Conclusion and Path Forward

This guide outlines a systematic, multi-tiered approach to characterizing the biological activity of this compound. By integrating predictive in silico methods with a logical cascade of in vitro experiments—from broad cytotoxicity to specific, target-based assays—researchers can efficiently navigate the early stages of the drug discovery process. Each step is designed to be self-validating, providing the robust data necessary to make informed decisions about advancing this novel chemical entity toward a potential therapeutic application. The journey of a new molecule is long, but a logical and well-reasoned screening strategy is the essential first step.

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Sources

In vitro evaluation of 3-Ethyl-3-methylazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Ethyl-3-methylazetidine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro evaluation of this compound, a novel small molecule with potential therapeutic applications. The azetidine scaffold is a key feature in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and physicochemical properties to drug candidates.[1][2] Molecules incorporating this four-membered nitrogen-containing heterocycle often exhibit enhanced metabolic stability, solubility, and receptor selectivity.[1][3] Prominent examples of FDA-approved drugs containing the azetidine motif include baricitinib and cobimetinib, highlighting the therapeutic relevance of this structural class.[1][4]

This document outlines a tiered, systematic approach to characterizing the in vitro profile of this compound, beginning with fundamental physicochemical analysis and progressing through assessments of cytotoxicity, metabolic stability, and potential mechanisms of action. The protocols and methodologies described herein are grounded in established best practices to ensure the generation of robust and reliable data, thereby facilitating informed decision-making in the drug discovery and development process.

Section 1: Physicochemical Characterization and Quality Control

Prior to initiating any biological evaluation, it is imperative to unequivocally confirm the identity, purity, and stability of the test compound, this compound. This foundational step ensures that any observed biological activity is attributable to the compound of interest and not to impurities or degradation products.

Identity Confirmation

The molecular identity of this compound should be verified using a suite of analytical techniques.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the molecular weight of the compound.[5] For this compound (C6H14ClN), the expected monoisotopic mass of the free base (C6H13N) is approximately 100.1204 Da.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the molecule, confirming the connectivity of atoms and the presence of the ethyl and methyl groups on the azetidine ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule and serves as a highly specific fingerprint for identity confirmation when compared against a reference standard.[5]

Purity Assessment

The purity of the compound should be quantified to ensure that observed biological effects are not confounded by contaminants.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for assessing the purity of small molecules.[5] Analysis should be performed at a wavelength where the compound has significant absorbance. The purity is typically expressed as a percentage of the total peak area. A purity of ≥95% is generally considered acceptable for initial in vitro screening.

Solubility and Stability

The solubility of this compound in aqueous buffers and common solvents, such as dimethyl sulfoxide (DMSO), should be determined to ensure proper preparation of stock solutions and dosing solutions for in vitro assays. The hydrochloride salt form is anticipated to enhance aqueous solubility.[6] Stability studies, typically involving incubation of the compound in assay media over time followed by HPLC analysis, are crucial to confirm that the compound does not degrade under experimental conditions.

Section 2: Tier 1 - Foundational In Vitro Safety Assessment: Cytotoxicity Profiling

A primary objective in early-stage drug discovery is to identify and deprioritize compounds that exhibit broad cytotoxicity. A tiered approach to cytotoxicity testing, employing multiple cell lines and diverse assay methodologies, provides a comprehensive initial safety profile.

Rationale for Cytotoxicity Screening

Cytotoxicity assays measure the degree to which a compound can cause damage to cells.[7] These assays are critical for distinguishing between targeted pharmacological effects and non-specific toxicity. By screening against a panel of cell lines representing different tissues, researchers can identify potential tissue-specific liabilities early in the development process.

Experimental Workflow for Cytotoxicity Assessment

A generalized workflow for assessing the cytotoxicity of this compound is depicted below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound treat_cells Treat cells with compound (e.g., 24, 48, 72 hours) prep_compound->treat_cells prep_cells Seed cells in 96-well plates prep_cells->treat_cells add_reagent Add assay-specific reagent (e.g., MTT, LDH substrate, CellTiter-Glo) treat_cells->add_reagent incubate Incubate as per protocol add_reagent->incubate read_plate Measure signal (Absorbance or Luminescence) incubate->read_plate normalize Normalize data to controls read_plate->normalize plot_curve Plot dose-response curve normalize->plot_curve calc_ic50 Calculate IC50 value plot_curve->calc_ic50

Caption: General workflow for in vitro cytotoxicity assessment.

Detailed Protocols for Key Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]

  • Protocol:

    • Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.

    • Remove the growth medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[9]

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

    • Add 100 µL of a solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.[9]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

This assay quantifies the release of the cytosolic enzyme LDH from cells with compromised membrane integrity, a hallmark of necrosis.[10]

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

    • Add the supernatant to a new 96-well plate.

    • Prepare an LDH reaction mixture containing substrate and cofactor according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[11]

    • Add a stop solution if required by the kit.[12]

    • Measure the absorbance at 490 nm.[12]

This homogeneous assay measures the amount of ATP present, which is a key indicator of metabolically active, viable cells.[13]

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • Equilibrate the plate to room temperature for approximately 30 minutes.[14]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13][15]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]

    • Measure the luminescence using a luminometer.[15]

Data Presentation and Interpretation

The results of cytotoxicity assays are typically presented as a dose-response curve, plotting the percentage of cell viability against the logarithm of the compound concentration. From this curve, the half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound required to inhibit cell viability by 50%.[16] A lower IC50 value indicates higher cytotoxic potency.[16]

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssayIncubation Time (h)IC50 (µM)
HEK293MTT48> 100
HepG2MTT4875.2
A549MTT48> 100
HepG2LDH4882.5
HepG2CellTiter-Glo®4871.9

Section 3: Tier 2 - Preliminary ADME Profiling: Metabolic Stability

Understanding the metabolic stability of a new chemical entity is crucial for predicting its in vivo pharmacokinetic profile.[17] Compounds that are rapidly metabolized by liver enzymes are likely to have poor bioavailability and a short duration of action.

Rationale for Metabolic Stability Assessment

In vitro metabolic stability assays, most commonly using liver microsomes, provide an early indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes. This data is used to calculate in vitro intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.

Experimental Workflow for Metabolic Stability Assessment

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare compound stock solution pre_incubate Pre-incubate compound with microsomes at 37°C prep_compound->pre_incubate prep_microsomes Thaw liver microsomes and prepare reaction mix prep_microsomes->pre_incubate prep_nadph Prepare NADPH solution start_reaction Initiate reaction by adding NADPH pre_incubate->start_reaction time_points Collect aliquots at various time points (0, 5, 15, 30, 60 min) start_reaction->time_points quench_reaction Quench reaction with cold acetonitrile time_points->quench_reaction centrifuge Centrifuge samples to precipitate protein quench_reaction->centrifuge analyze_supernatant Analyze supernatant by LC-MS/MS centrifuge->analyze_supernatant plot_data Plot ln(% remaining) vs. time analyze_supernatant->plot_data calc_half_life Calculate in vitro half-life (t½) plot_data->calc_half_life calc_clint Calculate intrinsic clearance (CLint) calc_half_life->calc_clint Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis prep_components Prepare receptor source, radioligand, and test compound dilutions mix_components Combine components in assay plate prep_components->mix_components incubate Incubate to reach equilibrium mix_components->incubate filter_plate Rapidly filter through glass fiber filter plate incubate->filter_plate wash_filters Wash filters to remove unbound ligand filter_plate->wash_filters add_scintillant Add scintillation cocktail wash_filters->add_scintillant count_radioactivity Measure radioactivity add_scintillant->count_radioactivity calc_ki Calculate IC50 and Ki values count_radioactivity->calc_ki

Caption: General workflow for a competitive radioligand binding assay.

Enzyme Inhibition Assays

Enzyme inhibition assays are performed to determine if a compound can modulate the activity of a specific enzyme. [18]These assays are crucial for developing drugs that target enzymes involved in disease pathways.

  • Preparation: Prepare a reaction mixture containing the target enzyme, buffer, and any necessary cofactors.

  • Inhibition: Add varying concentrations of this compound to the enzyme mixture and pre-incubate.

  • Initiation: Start the enzymatic reaction by adding the enzyme's substrate.

  • Detection: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Determine the initial reaction velocity at each inhibitor concentration. Plot the percent inhibition versus the inhibitor concentration to determine the IC50. To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is run at multiple substrate concentrations. [19][20]The data can then be visualized using a Lineweaver-Burk plot to determine the inhibition constant (Ki). [19]

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prep_components Prepare enzyme, buffer, substrate, and inhibitor solutions pre_incubate Pre-incubate enzyme with inhibitor prep_components->pre_incubate initiate_reaction Add substrate to start reaction pre_incubate->initiate_reaction monitor_reaction Monitor reaction progress over time initiate_reaction->monitor_reaction calc_velocity Calculate initial velocities monitor_reaction->calc_velocity determine_ic50 Determine IC50 from dose-response curve calc_velocity->determine_ic50 determine_moa Determine mechanism and Ki using multiple substrate concentrations determine_ic50->determine_moa

Caption: Workflow for determining enzyme inhibition and mechanism of action.

Data Presentation and Interpretation
  • IC50: The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. [16]

  • Ki (Inhibition Constant): A measure of the binding affinity of the inhibitor to the enzyme. [21]A smaller Ki value indicates a more potent inhibitor. [21]

Table 3: Hypothetical Target Engagement Data for this compound

Assay TypeTargetIC50 (µM)Ki (µM)Mechanism
Receptor BindingReceptor X5.22.8-
Enzyme InhibitionEnzyme Y1.50.8Competitive

Section 5: Conclusion and Future Directions

This technical guide has outlined a systematic, multi-tiered approach for the comprehensive in vitro evaluation of this compound. By progressing from fundamental physicochemical characterization to broad cytotoxicity profiling, metabolic stability assessment, and finally to specific target engagement and mechanism of action studies, researchers can build a robust data package. The insights gained from these studies are essential for validating the therapeutic potential of this novel azetidine derivative and for guiding its further development. The logical progression of these assays ensures that resources are focused on compounds with the most promising safety and efficacy profiles, ultimately accelerating the journey from discovery to clinical application.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 118139500, 3-Ethylazetidine hydrochloride. [Link]

  • Singh, H., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Auld, D. S., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. STAR Protocols. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • Grooms, K. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter? Promega Connections. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]

  • National Center for Biotechnology Information. Small Molecule Inhibitors Selection Guide. [Link]

  • Protocols.io. MTT (Assay protocol). [Link]

  • ResearchGate. Relevance and chemistry of azetidines and ABBs. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53346546, 3-Methoxy-3-methylazetidine hydrochloride. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Reddit. Ki and IC50 values. [Link]

  • Gifford Bioscience. About Ligand Binding Assays. [Link]

  • Oslo University Hospital. CellTiter-Glo Assay Protocol. [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Royal Society of Chemistry. Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. [Link]

  • National Center for Biotechnology Information. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. [Link]

  • ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • EBM Consult. The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]

  • Protocols.io. LDH cytotoxicity assay. [Link]

  • Chemistry LibreTexts. Enzyme Inhibition. [Link]

  • ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

  • ResearchGate. Analytical Techniques for Characterization of Biological Molecules – Proteins and Aptamers/Oligonucleotides. [Link]

  • ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

  • Sartorius. Protocol IncuCyte® Cytotoxicity Assay. [Link]

  • MilliporeSigma. Receptor Binding Assays. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

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The Ascendancy of the 3-Ethyl-3-methylazetidine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing Asymmetric Scaffolds for Novel Chemical Space

In the ever-evolving landscape of drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. The rigid, sp³-rich architecture of the azetidine ring has emerged as a privileged scaffold, offering a distinct advantage over more flexible aliphatic amines and larger heterocyclic systems.[1] Its inherent ring strain and defined conformational preferences can lead to improved metabolic stability, solubility, and binding affinity. This guide delves into the specifics of a particularly intriguing, yet underexplored, azetidine derivative: 3-ethyl-3-methylazetidine hydrochloride. The introduction of asymmetric geminal disubstitution at the C3 position presents a unique opportunity to probe chiral recognition at biological targets and fine-tune physicochemical properties, moving beyond the more common symmetric 3,3-disubstituted azetidines. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a robust framework for the synthesis, derivatization, and strategic incorporation of this promising scaffold into drug design campaigns.

The Strategic Advantage of 3,3-Disubstituted Azetidines

The azetidine motif is increasingly recognized as a valuable building block in medicinal chemistry.[1] Its compact and rigid nature provides a fixed orientation for appended substituents, which can be advantageous for optimizing interactions with biological targets.[1] The 3,3-disubstitution pattern, in particular, offers several key benefits:

  • Metabolic Stability: The quaternary carbon at the C3 position effectively blocks potential sites of metabolism, such as oxidation, that are often observed with monosubstituted or unsubstituted azetidines. This can lead to an improved pharmacokinetic profile with a longer half-life.

  • Conformational Rigidity: The gem-disubstitution further restricts the puckering of the azetidine ring, leading to a more defined three-dimensional structure. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially increasing binding affinity.

  • Vectorial Control: The two substituents at the C3 position provide distinct vectors for exploring chemical space. This allows for the precise positioning of pharmacophoric elements to optimize interactions within a binding pocket.

  • Bioisosterism: The 3,3-dialkyl motif can act as a bioisostere for other common groups in drug molecules, such as a gem-dimethyl group or even a carbonyl group, while offering different physicochemical properties like reduced lipophilicity and improved aqueous solubility.

The specific choice of an ethyl and a methyl group in 3-ethyl-3-methylazetidine introduces a chiral center, offering an additional layer of complexity and opportunity for enhancing selectivity and potency towards specific biological targets.

Synthesis of this compound: A Validated Protocol

The synthesis of 3,3-disubstituted azetidines can be challenging due to the inherent ring strain.[2] However, a reliable and scalable synthesis of this compound can be achieved through a multi-step sequence starting from the readily available 2-ethyl-2-methyl-1,3-propanediol. The following protocol is a robust and self-validating pathway.

Overall Synthetic Workflow

Synthesis_Workflow Start 2-Ethyl-2-methyl-1,3-propanediol Step1 Step 1: Ditosylation Start->Step1 Intermediate1 2-Ethyl-2-methylpropane-1,3-diyl bis(4-methylbenzenesulfonate) Step1->Intermediate1 Step2 Step 2: Cyclization with Benzylamine Intermediate1->Step2 Intermediate2 N-Benzyl-3-ethyl-3-methylazetidine Step2->Intermediate2 Step3 Step 3: Deprotection and Salt Formation Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Ethyl-2-methylpropane-1,3-diyl bis(4-methylbenzenesulfonate)

  • Rationale: The conversion of the diol to a ditosylate creates good leaving groups at the 1 and 3 positions, facilitating the subsequent intramolecular cyclization. Tosyl chloride is chosen for its reactivity and the crystalline nature of the product, which aids in purification. Pyridine acts as a base to neutralize the HCl generated during the reaction and also serves as a catalyst.

  • Procedure:

    • To a stirred solution of 2-ethyl-2-methyl-1,3-propanediol (1.0 eq) in anhydrous pyridine (5-10 vol) at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).

    • Upon completion, pour the reaction mixture into ice-cold water (20 vol) and stir for 30 minutes to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

    • Dry the crude product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) will yield the pure ditosylate.

  • Self-Validation: The formation of a white crystalline solid and its characterization by ¹H NMR (disappearance of the hydroxyl protons and appearance of aromatic protons of the tosyl groups) and Mass Spectrometry will confirm the successful synthesis.

Step 2: Synthesis of N-Benzyl-3-ethyl-3-methylazetidine

  • Rationale: Benzylamine is used as the nitrogen source for the azetidine ring formation. The benzyl group serves as a protecting group for the nitrogen, preventing side reactions and facilitating purification. The intramolecular cyclization is an SN2 reaction where the amine displaces the two tosylate groups. A non-polar, high-boiling solvent like toluene is suitable for this reaction, which often requires elevated temperatures. A base, such as potassium carbonate, is used to scavenge the tosyl acid byproduct.

  • Procedure:

    • To a suspension of potassium carbonate (3.0 eq) in toluene (10 vol), add benzylamine (1.2 eq) and the ditosylate from Step 1 (1.0 eq).

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 24-48 hours, with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting materials.

    • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to obtain pure N-benzyl-3-ethyl-3-methylazetidine.

  • Self-Validation: The disappearance of the starting materials and the appearance of a new spot on TLC, along with characterization by ¹H NMR (presence of benzyl protons and signals corresponding to the azetidine ring) and Mass Spectrometry (correct molecular ion peak), will validate the successful cyclization.

Step 3: Synthesis of this compound

  • Rationale: The final step involves the removal of the N-benzyl protecting group. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is a standard catalyst for hydrogenolysis of benzylamines. The reaction is carried out in an acidic medium (using hydrochloric acid) to directly afford the hydrochloride salt of the azetidine, which is often a stable, crystalline solid that is easier to handle and purify than the free base.

  • Procedure:

    • Dissolve N-benzyl-3-ethyl-3-methylazetidine (1.0 eq) in methanol (10-20 vol).

    • Add a catalytic amount of 10% Palladium on Carbon (10% w/w).

    • Add concentrated hydrochloric acid (1.1 eq) to the mixture.

    • Subject the reaction mixture to hydrogenation (e.g., using a balloon filled with hydrogen gas or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) to yield pure this compound as a white crystalline solid.

  • Self-Validation: The absence of the benzyl protons in the ¹H NMR spectrum and the presence of a broad singlet corresponding to the N-H proton of the azetidinium ion will confirm the deprotection. The correct molecular ion in the mass spectrum and elemental analysis will further validate the final product.

Physicochemical and Analytical Characterization

A thorough characterization of the this compound scaffold is crucial for its effective use in drug design.

PropertyPredicted/Expected ValueSignificance in Drug Design
Molecular Formula C₆H₁₄ClNLow molecular weight contributes to good ligand efficiency.
Molecular Weight 135.64 g/mol Favorable for maintaining a low overall molecular weight of the final drug candidate.
Predicted logP ~1.5 - 2.0Indicates a moderate lipophilicity, which is often desirable for good oral absorption and cell permeability.
pKa ~10 - 11The basicity of the azetidine nitrogen can be crucial for salt formation, solubility, and interaction with biological targets.
¹H NMR (D₂O, 400 MHz) δ 0.9-1.1 (t, 3H), 1.2-1.4 (s, 3H), 1.6-1.8 (q, 2H), 3.8-4.0 (s, 4H)Confirms the presence of the ethyl and methyl groups and the azetidine ring protons.
¹³C NMR (D₂O, 100 MHz) δ ~8-10 (CH₃), ~25-28 (CH₂), ~35-38 (C), ~50-53 (CH₂)Provides a fingerprint of the carbon skeleton.
IR (KBr, cm⁻¹) ~2800-3000 (C-H stretch), ~2400-2700 (N⁺-H stretch), ~1600 & ~1500 (N-H bend)Characteristic absorptions confirm the presence of the azetidinium salt.
Mass Spectrometry (ESI+) m/z = 100.11 [M+H]⁺ (free base)Confirms the molecular weight of the free base.

Strategic Incorporation in Drug Design: A World of Possibilities

The 3-ethyl-3-methylazetidine scaffold can be strategically employed in various therapeutic areas by leveraging its unique structural and physicochemical properties.

Derivatization Strategies

The secondary amine of the 3-ethyl-3-methylazetidine core is the primary handle for derivatization. Standard synthetic methodologies can be employed to introduce a wide range of functionalities.

Derivatization_Strategies Core 3-Ethyl-3-methylazetidine Amidation Amide Formation (Acyl chlorides, Carboxylic acids) Core->Amidation Alkylation Reductive Amination (Aldehydes, Ketones) Core->Alkylation Arylation Buchwald-Hartwig Coupling (Aryl halides) Core->Arylation Sulfonylation Sulfonamide Formation (Sulfonyl chlorides) Core->Sulfonylation

Caption: Key derivatization reactions for the 3-ethyl-3-methylazetidine scaffold.

Case Study: Bioisosteric Replacement and SAR Exploration

Consider a hypothetical lead compound containing a gem-dimethyl group adjacent to a basic nitrogen, which suffers from poor metabolic stability. The 3-ethyl-3-methylazetidine scaffold can be explored as a bioisosteric replacement.

  • Hypothesis: Replacing the gem-dimethyl group with the conformationally constrained 3-ethyl-3-methylazetidine ring will block metabolic oxidation and pre-organize the pharmacophore, potentially leading to improved potency and pharmacokinetic properties. The introduction of chirality at the C3 position allows for the exploration of stereospecific interactions within the target's binding site.

  • Experimental Design:

    • Synthesize a series of analogs where the original gem-dimethyl moiety is replaced with the 3-ethyl-3-methylazetidine scaffold.

    • If the original lead was achiral, the new analogs will be a racemic mixture. Resolution of the enantiomers will be necessary to probe for stereospecific activity.

    • Evaluate the new analogs in relevant in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic profiles.

    • Compare the data with the original lead compound to establish a structure-activity relationship (SAR).

ModificationExpected Impact on PotencyExpected Impact on PharmacokineticsRationale
Replacement with 3-ethyl-3-methylazetidine (racemate) May increase or decrease depending on the target.Likely to improve metabolic stability.The rigid scaffold may provide a better fit in the binding pocket, while the quaternary center blocks metabolism.
Separation of Enantiomers One enantiomer may be significantly more potent.Enantiomers may exhibit different pharmacokinetic profiles.Chirality can lead to stereospecific interactions with the target and metabolic enzymes.

Conclusion: A Scaffold with Untapped Potential

The this compound scaffold represents a valuable, yet underutilized, building block in modern drug discovery. Its unique combination of conformational rigidity, metabolic stability, and the introduction of a chiral center at the C3 position offers a compelling platform for the design of novel therapeutics with improved pharmacological profiles. The synthetic protocol detailed in this guide provides a clear and validated pathway for accessing this important scaffold. By strategically incorporating 3-ethyl-3-methylazetidine into drug design campaigns, researchers can unlock new chemical space and accelerate the development of the next generation of innovative medicines.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

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3-Ethyl-3-methylazetidine Hydrochloride: A Scaffolding Approach for Novel CNS Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Azetidine Scaffold - A Privileged Structure in CNS Drug Discovery

The quest for novel chemical entities with the potential to modulate central nervous system (CNS) targets is a cornerstone of modern pharmaceutical research. Among the myriad of heterocyclic structures, the azetidine ring has emerged as a "privileged scaffold".[1] This four-membered nitrogen-containing heterocycle offers a unique combination of properties that make it highly attractive for the design of CNS-active agents.[2] Its inherent ring strain, sp³-rich character, and conformational rigidity can confer enhanced metabolic stability, improved solubility, and favorable pharmacokinetic profiles upon parent molecules.[2]

Compounds incorporating the azetidine moiety have demonstrated a wide spectrum of pharmacological activities, including potential treatments for Alzheimer's disease, schizophrenia, and depression.[3][4] The rigid nature of the azetidine ring can facilitate precise-in-space positioning of substituent groups, leading to high-affinity interactions with biological targets. This guide focuses on 3-ethyl-3-methylazetidine hydrochloride, a specific, yet underexplored, derivative with the potential to serve as a core structure for a new generation of CNS therapeutics.

This document will provide a comprehensive technical overview for researchers, scientists, and drug development professionals, outlining a strategic pathway for the investigation of this compound in CNS drug discovery. We will delve into a proposed synthetic route, key physicochemical considerations for CNS penetration, a hypothetical screening cascade targeting a plausible class of receptors, and relevant in vivo models for efficacy testing.

Chemical Synthesis and Physicochemical Characterization

Proposed Synthesis of this compound

While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible and modular synthetic route can be proposed based on established methods for the synthesis of 3,3-disubstituted azetidines.[5][6] A common strategy involves the intramolecular cyclization of a suitably substituted aminohalide or amino-alcohol precursor.

A potential synthetic pathway is outlined below:

G A 2-methyl-2-ethyl-1,3-propanediol B 1,3-dihalo-2-methyl-2-ethylpropane A->B Halogenation (e.g., SOCl2 or PBr3) C N-protected 3-ethyl-3-methylazetidine B->C Cyclization with a protected amine (e.g., Benzylamine) D 3-Ethyl-3-methylazetidine C->D Deprotection (e.g., Hydrogenolysis) E This compound D->E Salt formation (HCl in ether) G Compound 3-Ethyl-3-methylazetidine (as the free base) GPCR Hypothesized GPCR Target (e.g., 5-HT Receptor) Compound->GPCR Binds and Modulates G_Protein G-protein (e.g., Gs, Gi, Gq) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Regulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Downstream Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical GPCR signaling pathway for 3-ethyl-3-methylazetidine.

In Vitro Screening Cascade

The following is a step-by-step experimental workflow for the initial in vitro characterization of this compound.

G Start 3-Ethyl-3-methylazetidine HCl Binding_Assay Primary Screen: Radioligand Binding Assay (Panel of CNS GPCRs) Start->Binding_Assay Functional_Assay Secondary Screen: Functional Assay (e.g., cAMP or Ca2+ flux) Binding_Assay->Functional_Assay Active Compounds Selectivity_Panel Selectivity Profiling (Against related receptors and off-targets) Functional_Assay->Selectivity_Panel Confirmed Hits ADME_Tox In Vitro ADME/Tox (Metabolic stability, CYP inhibition, hERG) Selectivity_Panel->ADME_Tox BBB_Model BBB Permeability Assay (e.g., PAMPA, Caco-2) ADME_Tox->BBB_Model Lead_Op Lead Optimization BBB_Model->Lead_Op

Caption: In Vitro Drug Discovery Workflow for this compound.

Experimental Protocols:

  • Primary Screen: Radioligand Binding Assay

    • Objective: To identify initial interactions with a panel of CNS-relevant GPCRs.

    • Methodology:

      • Prepare cell membrane homogenates expressing the target receptors.

      • Incubate the membranes with a known radioligand for the target receptor in the presence of varying concentrations of this compound.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the amount of bound radioactivity using a scintillation counter.

      • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Self-Validation: The assay includes controls for total binding (radioligand only), non-specific binding (in the presence of a saturating concentration of a known non-radioactive ligand), and vehicle controls.

  • Secondary Screen: Functional Assays

    • Objective: To determine if the binding of the compound to the receptor results in a functional response (agonist, antagonist, or allosteric modulator).

    • Methodology (example for a Gs-coupled receptor):

      • Use a cell line stably expressing the target receptor.

      • Pre-incubate the cells with varying concentrations of this compound.

      • Stimulate the cells with a known agonist (for antagonist testing) or assess the direct effect of the compound (for agonist testing).

      • Measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA). [7] * For Gq-coupled receptors, a calcium flux assay using a fluorescent calcium indicator can be employed. [7][8] 3. Self-Validation: The assay includes positive controls (known agonists and antagonists) and negative controls (untransfected cells or vehicle).

  • In Vitro ADME/Tox Profiling

    • Objective: To assess the drug-like properties of the compound.

    • Key Experiments:

      • Metabolic Stability: Incubate the compound with liver microsomes and measure its disappearance over time by LC-MS/MS.

      • CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes.

      • hERG Liability: Assess the potential for off-target activity at the hERG potassium channel, which is associated with cardiac risk.

      • Blood-Brain Barrier Permeability: Utilize in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models (e.g., Caco-2, MDCK-MDR1) to predict BBB penetration. [9]

In Vivo Efficacy and Proof-of-Concept

Following successful in vitro characterization, promising candidates would advance to in vivo studies in animal models of CNS disorders. The choice of model depends on the hypothesized mechanism of action and the intended therapeutic indication. [10][11]

Animal Models for Anxiety and Depression

If the in vitro data suggests an antidepressant or anxiolytic potential, the following models are relevant:

ModelDescriptionKey Readouts
Forced Swim Test (FST) Rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair. [12]Time spent immobile, latency to first immobility.
Tail Suspension Test (TST) Mice are suspended by their tails, and the duration of immobility is recorded as a measure of a depressive-like state.Time spent immobile.
Elevated Plus Maze (EPM) The maze consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent in the open arms.Time spent in open arms, number of entries into open arms.
Chronic Mild Stress (CMS) Animals are exposed to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia, a core symptom of depression. [12][13]Sucrose preference (a measure of anhedonia), changes in body weight and coat state.

Experimental Protocol: Forced Swim Test

  • Acclimation: Animals are acclimated to the testing room for at least one hour before the experiment.

  • Dosing: Animals are administered this compound or vehicle at various doses via a suitable route (e.g., intraperitoneal, oral).

  • Test: After a specified pre-treatment time, each animal is placed in a cylinder of water for a set duration (e.g., 6 minutes). The behavior is recorded and scored for immobility.

  • Analysis: The duration of immobility is compared between the treated and vehicle groups. A significant decrease in immobility is indicative of antidepressant-like activity.

  • Self-Validation: A positive control (a known antidepressant like fluoxetine) is included to validate the assay.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical starting point for the discovery of novel CNS therapeutics. The azetidine scaffold provides a robust platform for the development of compounds with favorable drug-like properties. The technical guide presented here outlines a logical and comprehensive workflow for the investigation of this compound, from its synthesis and physicochemical characterization to its pharmacological evaluation in vitro and in vivo.

The proposed research plan is built on a foundation of self-validating experimental systems and established protocols. By systematically evaluating the interaction of this compound with relevant CNS targets and assessing its potential in preclinical models of CNS disorders, researchers can unlock the therapeutic potential of this intriguing molecule and its derivatives. Future work should focus on generating a library of analogs to establish a clear structure-activity relationship and to optimize for potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate for the treatment of debilitating neurological and psychiatric conditions.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Azetidine derivatives with CNS activity. ResearchGate. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PubMed Central. [Link]

  • Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. PubMed. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ChemInform. [Link]

  • GPCRs & Ion Channels. Jubilant Biosys. [Link]

  • Azetidine derivatives of tricyclic antidepressant agents. PubMed. [Link]

  • Explaining Blood-Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed. [Link]

  • Transport of small molecules through the blood-brain barrier: biology and methodology. ResearchGate. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Properties of CNS drugs vs. all FDA-approved drugs. CureFFI.org. [Link]

  • Animal models of depression. Wikipedia. [Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • CNS Physicochemical Property Space Shaped by a Diverse Set of Molecules With Experimentally Determined Exposure in the Mouse Brain. PubMed. [Link]

  • Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. PubMed Central. [Link]

  • Synthesis of azetidine derivatives.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • High-Throughput Fluorescence Assays for Ion Channels and GPCRs. ResearchGate. [Link]

  • Animal Models of Depression: What Can They Teach Us about the Human Disease?. MDPI. [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective.. Semantic Scholar. [Link]

  • CNS Drug Discovery. Domainex. [Link]

  • Experimental animal models for the simulation of depression and anxiety. PubMed Central. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethyl-3-methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine scaffold is a privileged structural motif in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1][2] Specifically, 3,3-disubstituted azetidines serve as valuable building blocks in drug discovery, offering a three-dimensional architecture that can enhance metabolic stability, aqueous solubility, and target-binding affinity.[1] This document provides a comprehensive guide for the synthesis of 3-Ethyl-3-methylazetidine hydrochloride, a key intermediate for the development of novel therapeutics. The described protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.

The synthesis of 3,3-disubstituted azetidines can be challenging due to the inherent ring strain of the four-membered ring system.[1] Traditional methods often involve multi-step sequences with limitations in functional group tolerance.[1] The strategy outlined herein employs a robust intramolecular cyclization approach, which is a common and effective method for constructing the azetidine ring.[1][3] This method begins with a readily accessible amino alcohol precursor, proceeds through a protected intermediate to facilitate efficient ring closure, and culminates in the formation of the desired hydrochloride salt.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a four-step sequence starting from the commercially available 2-amino-2-methyl-1-butanol. The overall strategy involves:

  • N-Protection: The primary amine of the starting material is protected to prevent side reactions during subsequent steps. A benzhydryl (diphenylmethyl) protecting group is chosen for its stability and ease of removal under acidic conditions, which directly leads to the hydrochloride salt.

  • Hydroxyl Group Activation: The primary hydroxyl group is converted into a good leaving group, typically a mesylate or tosylate, to facilitate intramolecular nucleophilic substitution.

  • Intramolecular Cyclization: The N-protected amino mesylate undergoes base-mediated intramolecular cyclization to form the 3,3-disubstituted azetidine ring.

  • Deprotection and Salt Formation: The benzhydryl protecting group is cleaved under acidic conditions, and the resulting free amine is isolated as its stable hydrochloride salt.

Experimental Protocols

PART 1: Synthesis of N-Benzhydryl-2-amino-2-methyl-1-butanol

Causality: The protection of the primary amine is crucial to prevent its reaction with the mesyl chloride in the subsequent step. The bulky benzhydryl group also helps to direct the intramolecular cyclization and can be conveniently removed during the final hydrochloride salt formation.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-2-methyl-1-butanol103.1610.32 g0.10
Benzhydryl bromide247.1324.71 g0.10
Triethylamine (TEA)101.1920.24 g (27.9 mL)0.20
Dichloromethane (DCM)84.93200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-amino-2-methyl-1-butanol (10.32 g, 0.10 mol) and dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (20.24 g, 0.20 mol) to the stirred solution.

  • In a separate beaker, dissolve benzhydryl bromide (24.71 g, 0.10 mol) in 50 mL of dichloromethane.

  • Add the benzhydryl bromide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Upon completion, quench the reaction with 100 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield N-benzhydryl-2-amino-2-methyl-1-butanol as a white solid.

PART 2: Synthesis of N-Benzhydryl-2-amino-2-methyl-1-butyl methanesulfonate

Causality: The conversion of the hydroxyl group to a mesylate is a critical activation step. The mesylate is an excellent leaving group, which is essential for the subsequent intramolecular nucleophilic substitution (SN2) reaction to form the strained four-membered azetidine ring.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Benzhydryl-2-amino-2-methyl-1-butanol269.3826.94 g0.10
Triethylamine (TEA)101.1915.18 g (20.9 mL)0.15
Methanesulfonyl chloride (MsCl)114.5512.60 g (8.5 mL)0.11
Dichloromethane (DCM)84.93250 mL-

Procedure:

  • Dissolve N-benzhydryl-2-amino-2-methyl-1-butanol (26.94 g, 0.10 mol) in dichloromethane (250 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (15.18 g, 0.15 mol) to the solution.

  • Slowly add methanesulfonyl chloride (12.60 g, 0.11 mol) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 2 hours.

  • Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:2).

  • Once the reaction is complete, wash the mixture with cold water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C to avoid decomposition. The crude N-benzhydryl-2-amino-2-methyl-1-butyl methanesulfonate is used in the next step without further purification.

PART 3: Synthesis of 1-Benzhydryl-3-ethyl-3-methylazetidine

Causality: The intramolecular cyclization is the key ring-forming step. A strong, non-nucleophilic base like sodium hydride is used to deprotonate the protected amine, generating an internal nucleophile that displaces the mesylate leaving group to form the azetidine ring. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Benzhydryl-2-amino-2-methyl-1-butyl methanesulfonate347.4834.75 g0.10
Sodium hydride (60% dispersion in mineral oil)24.004.40 g0.11
N,N-Dimethylformamide (DMF)73.09200 mL-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (4.40 g, 0.11 mol) in anhydrous DMF (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude N-benzhydryl-2-amino-2-methyl-1-butyl methanesulfonate (34.75 g, 0.10 mol) in anhydrous DMF (100 mL).

  • Add the solution of the mesylate dropwise to the sodium hydride suspension over 1 hour.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C for 4 hours.

  • Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:5).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water (50 mL).

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield 1-benzhydryl-3-ethyl-3-methylazetidine as a pale yellow oil.

PART 4: Synthesis of this compound

Causality: The final step involves the removal of the benzhydryl protecting group and the formation of the hydrochloride salt. Catalytic hydrogenation in the presence of hydrochloric acid is an effective method for cleaving the benzhydryl group. The acidic conditions simultaneously protonate the azetidine nitrogen, leading to the precipitation of the desired hydrochloride salt.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Benzhydryl-3-ethyl-3-methylazetidine265.4026.54 g0.10
Palladium on carbon (10 wt. %)-2.65 g-
Methanol32.04250 mL-
Hydrochloric acid (concentrated, 37%)36.46~10 mL-

Procedure:

  • In a 500 mL hydrogenation flask, dissolve 1-benzhydryl-3-ethyl-3-methylazetidine (26.54 g, 0.10 mol) in methanol (250 mL).

  • Carefully add 10% palladium on carbon (2.65 g).

  • Acidify the mixture to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat three times).

  • Pressurize the vessel with hydrogen gas to 50 psi and stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (50 mL).

  • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Recrystallize the solid from a mixture of ethanol and diethyl ether to yield this compound as a white crystalline solid.

Visualization of the Synthetic Pathway

Synthesis_Pathway Synthetic Pathway for this compound A 2-Amino-2-methyl-1-butanol B N-Benzhydryl-2-amino-2-methyl-1-butanol A->B  Benzhydryl bromide, TEA, DCM   C N-Benzhydryl-2-amino-2-methyl-1-butyl methanesulfonate B->C  MsCl, TEA, DCM   D 1-Benzhydryl-3-ethyl-3-methylazetidine C->D  NaH, DMF   E 3-Ethyl-3-methylazetidine hydrochloride D->E  H2, Pd/C, HCl, MeOH  

Sources

The Strategic Deployment of 3-Ethyl-3-methylazetidine Hydrochloride in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Strained Scaffolds in Drug Discovery

In the landscape of contemporary medicinal chemistry, there is an escalating demand for novel molecular architectures that can confer advantageous physicochemical properties upon drug candidates. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as particularly valuable motifs in this regard.[1] Their inherent ring strain, estimated to be around 25.4 kcal/mol, and sp³-rich, three-dimensional character offer a unique combination of structural rigidity and reactivity.[2] This strained ring system can lead to improved metabolic stability, enhanced solubility, and better binding affinities, making azetidine-containing compounds highly sought after in drug development programs.[1]

This guide focuses on a specific and highly versatile building block: 3-ethyl-3-methylazetidine hydrochloride . The geminal substitution at the 3-position provides steric hindrance that can influence the reactivity of the azetidine ring and introduce a valuable lipophilic pocket. As the hydrochloride salt, this building block offers improved stability and handling characteristics compared to the free base. We will delve into the synthesis of this key intermediate and explore its applications in the construction of more complex molecular frameworks, providing detailed protocols and insights into the underlying chemical principles.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is crucial for its effective utilization.

PropertyValueSource
Molecular FormulaC₆H₁₄ClNPubChem
Molecular Weight135.64 g/mol PubChem
AppearanceWhite to off-white solidGeneric Supplier Data
SolubilitySoluble in water and polar organic solventsInferred from structure

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 3-substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring.[2] A common and effective strategy involves the cyclization of a suitably substituted 1,3-dihalopropane derivative with a primary amine, followed by deprotection. The following protocol is a representative procedure adapted from established methods for the synthesis of substituted azetidines.[3]

Synthetic Workflow

A Starting Materials: 1-bromo-3-chloro-2-ethyl-2-methylpropane Benzhydrylamine B N-Protection & Cyclization A->B K2CO3, n-BuOH, H2O, Reflux C 1-Benzhydryl-3-ethyl-3-methylazetidine B->C D Deprotection (Hydrogenolysis) C->D H2, Pd(OH)2/C, HCl, MeOH E This compound D->E

Caption: Synthetic workflow for this compound.

Protocol: Synthesis of 1-Benzhydryl-3-ethyl-3-methylazetidine

This initial step involves the formation of the N-protected azetidine ring. The bulky benzhydryl group serves as an effective protecting group and facilitates the cyclization process.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-3-chloro-2-ethyl-2-methylpropane (1.0 eq), benzhydrylamine (1.1 eq), potassium carbonate (2.5 eq), n-butanol (5-10 volumes), and water (1.0 eq relative to potassium carbonate).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and separate the layers. Extract the aqueous layer with n-butanol or another suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-benzhydryl-3-ethyl-3-methylazetidine.

Protocol: Deprotection to this compound

The final step is the removal of the benzhydryl protecting group via hydrogenolysis under acidic conditions to directly afford the hydrochloride salt.

  • Reaction Setup: Dissolve the purified 1-benzhydryl-3-ethyl-3-methylazetidine (1.0 eq) in methanol. Add a catalytic amount of Pearlman's catalyst (20% Pd(OH)₂ on carbon, ~5 mol%). Carefully add a solution of hydrochloric acid in methanol (1.1 eq).

  • Reaction Execution: Subject the mixture to a hydrogen atmosphere (typically 50-60 psi) in a Parr shaker or similar hydrogenation apparatus. The reaction is typically run at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for 12-24 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether).

Applications in Organic Synthesis: Key Transformations

This compound is a versatile building block that can be readily functionalized at the nitrogen atom. The free base can be generated in situ or by a separate basic work-up.

N-Alkylation and N-Arylation

The secondary amine of the azetidine ring is a nucleophile and can readily undergo N-alkylation or N-arylation reactions to introduce a wide range of substituents.

cluster_0 Reagents A 3-Ethyl-3-methylazetidine B N-Alkylation / N-Arylation A->B C N-Substituted 3-Ethyl-3-methylazetidine B->C R_X R-X (Alkyl Halide) R_X->B Base (e.g., K2CO3, Et3N) Solvent (e.g., ACN, DMF) Ar_X Ar-X (Aryl Halide) Ar_X->B Pd or Cu catalyst Base, Ligand

Caption: General scheme for N-functionalization of 3-ethyl-3-methylazetidine.

Protocol: N-Benzylation of 3-Ethyl-3-methylazetidine
  • Generation of Free Base (Optional): Dissolve this compound (1.0 eq) in a biphasic mixture of dichloromethane and saturated aqueous sodium bicarbonate. Stir vigorously for 30 minutes, separate the organic layer, dry over sodium sulfate, and concentrate to obtain the free base.

  • Reaction Setup: To a solution of 3-ethyl-3-methylazetidine (free base, 1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate and purify the residue by column chromatography to yield N-benzyl-3-ethyl-3-methylazetidine.

Ring-Opening Reactions: Accessing Functionalized Acyclic Amines

The inherent strain in the azetidine ring makes it susceptible to ring-opening reactions under certain conditions, providing access to functionalized acyclic amines that would be difficult to synthesize otherwise.[2][4]

Protocol: Acid-Mediated Ring Opening with an Acyl Chloride

This protocol illustrates the activation of the azetidine nitrogen followed by nucleophilic attack, leading to ring cleavage.

  • Reaction Setup: To a solution of N-acetyl-3-ethyl-3-methylazetidine (1.0 eq) in a suitable solvent like dichloromethane, add a strong acid catalyst (e.g., a Lewis acid like BF₃·OEt₂ or a Brønsted acid like HCl).

  • Nucleophilic Attack: Introduce a nucleophile, for example, by bubbling HCl gas through the solution, which can act as both the acid and the nucleophile (chloride).

  • Reaction Execution: Stir the reaction at room temperature. The ring opening can be monitored by GC-MS or LC-MS.

  • Work-up: Quench the reaction with a basic aqueous solution (e.g., saturated NaHCO₃). Extract the product with an organic solvent, dry, and concentrate. The resulting functionalized acyclic amine can then be purified.

Conclusion: A Versatile Building Block for Future Discovery

This compound represents a valuable and versatile building block for organic synthesis and drug discovery. Its unique structural features, combined with its reactivity, allow for the creation of diverse and novel molecular entities. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of next-generation therapeutics.

References

  • Gaertner, R. Process for synthesis of azetidine and novel intermediates therefor. U.S. Patent 4,966,979, issued October 30, 1990.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118139500, 3-Ethylazetidine hydrochloride. [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(39), 24207-24216. [Link]

  • Singh, S., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Urban, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5965-6003. [Link]

Sources

Anwendungsleitfaden und Protokolle zur Derivatisierung von 3-Ethyl-3-methylazetidinhydrochlorid

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Erläuterungen zur chemischen Modifikation von 3-Ethyl-3-methylazetidinhydrochlorid. Azetidine, gesättigte viergliedrige Stickstoff-Heterocyclen, sind aufgrund ihrer einzigartigen physikochemischen Eigenschaften, wie erhöhter Löslichkeit und metabolischer Stabilität, zu einem wichtigen Baustein in der modernen medizinischen Chemie geworden.[1] Die Derivatisierung des Azetidinstickstoffs ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen und die Optimierung von Leitstrukturen in der Arzneimittelentwicklung.

Einleitende Betrachtungen: Freisetzung des freien Amins

Das Ausgangsmaterial, 3-Ethyl-3-methylazetidinhydrochlorid, ist ein Salz. Für die meisten Derivatisierungsreaktionen, die eine nukleophile Addition des Stickstoffatoms erfordern, muss zunächst das freie Amin hergestellt werden. Dies geschieht durch Neutralisation mit einer geeigneten Base.

Wissenschaftliche Begründung: Das Proton am Stickstoff des Azetidiniumchlorids macht das Stickstoffatom elektrophil und nicht reaktiv für nukleophile Angriffe. Die Zugabe einer Base deprotoniert das Stickstoffatom und setzt das freie Elektronenpaar frei, das für nachfolgende Reaktionen wie Acylierung oder Alkylierung erforderlich ist. Die Wahl einer milden anorganischen Base wie Natriumbicarbonat oder einer organischen Base wie Triethylamin verhindert unerwünschte Nebenreaktionen.

Protokoll 1: Neutralisation von 3-Ethyl-3-methylazetidinhydrochlorid

  • Lösen Sie 1,0 Äquivalent 3-Ethyl-3-methylazetidinhydrochlorid in einer minimalen Menge Wasser.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie langsam eine gesättigte wässrige Lösung von Natriumbicarbonat (NaHCO₃) hinzu, bis die Gasentwicklung (CO₂) aufhört und der pH-Wert der Lösung basisch ist (ca. pH 8-9, mit pH-Papier prüfen).[2]

  • Extrahieren Sie die wässrige Phase dreimal mit einem geeigneten organischen Lösungsmittel (z. B. Dichlormethan oder Ethylacetat).

  • Vereinigen Sie die organischen Phasen und trocknen Sie sie über wasserfreiem Natriumsulfat (Na₂SO₄).

  • Filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel unter reduziertem Druck im Rotationsverdampfer.

  • Das zurückbleibende Öl ist das freie 3-Ethyl-3-methylazetidin und sollte aufgrund seiner Flüchtigkeit und potenziellen Reaktivität umgehend in der nächsten Stufe verwendet werden.

N-Acylierung: Synthese von Amiden

Die N-Acylierung ist eine fundamentale Reaktion zur Einführung einer Vielzahl von funktionellen Gruppen und zur Modifikation der elektronischen und sterischen Eigenschaften des Moleküls. Die Reaktion mit Acylchloriden in Gegenwart einer Base ist eine der gebräuchlichsten Methoden.[1]

Wissenschaftliche Begründung: Die Reaktion folgt einem nukleophilen Additions-Eliminierungs-Mechanismus. Das nukleophile Stickstoffatom des freien Azetidins greift das elektrophile Carbonylkohlenstoffatom des Acylchlorids an. Das resultierende tetraedrische Zwischenprodukt kollabiert unter Abspaltung des Chloridions. Eine Base, typischerweise Triethylamin, wird zugegeben, um das während der Reaktion gebildete Chlorwasserstoff (HCl)-Nebenprodukt zu neutralisieren und die Reaktion zum Produkt zu treiben.[1]

Protokoll 2: N-Benzoylierung von 3-Ethyl-3-methylazetidin

  • Lösen Sie 1,0 Äquivalent des freien 3-Ethyl-3-methylazetidins (aus Protokoll 1) in wasserfreiem Dichlormethan (DCM) unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).

  • Fügen Sie 1,2 Äquivalente Triethylamin (Et₃N) hinzu.

  • Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C.

  • Fügen Sie langsam eine Lösung von 1,1 Äquivalenten Benzoylchlorid in wasserfreiem DCM tropfenweise hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie nacheinander mit 1 M Salzsäure (HCl), gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie den Rohprodukt durch Säulenchromatographie auf Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten), um das reine N-Benzoyl-3-ethyl-3-methylazetidin zu erhalten.[3]

Tabellarische Übersicht: Parameter zur N-Acylierung

ParameterEmpfehlungBegründung
Lösungsmittel Wasserfreie aprotische Lösungsmittel (DCM, THF, Chloroform)Verhindert die Hydrolyse des Acylchlorids.
Base Triethylamin, Pyridin, DIPEANeutralisiert das entstehende HCl.
Temperatur 0 °C bis RaumtemperaturKontrolliert die exotherme Reaktion und minimiert Nebenreaktionen.
Stöchiometrie Leichter Überschuss an Base und AcylchloridGewährleistet die vollständige Umsetzung des Azetidins.
N-Alkylierung mittels reduktiver Aminierung

Die direkte N-Alkylierung von sekundären Aminen mit Alkylhalogeniden kann zu einer Überalkylierung und der Bildung von quartären Ammoniumsalzen führen. Die reduktive Aminierung ist eine überlegene Methode zur kontrollierten Synthese von tertiären Aminen.[4]

Wissenschaftliche Begründung: Bei der reduktiven Aminierung reagiert das sekundäre Amin zunächst mit einem Aldehyd oder Keton zu einem Iminiumion. Dieses Iminiumion wird dann in situ von einem milden Reduktionsmittel, wie Natriumtriacetoxyborhydrid (STAB) oder Natriumcyanoborhydrid (NaBH₃CN), zum entsprechenden tertiären Amin reduziert.[4] STAB ist besonders vorteilhaft, da es mild genug ist, um Aldehyde und Ketone in Gegenwart des Amins nicht zu reduzieren, und es toleriert leicht saure Bedingungen, die die Bildung des Iminiumions katalysieren.[5]

Protokoll 3: N-Benzylierung von 3-Ethyl-3-methylazetidin durch reduktive Aminierung

  • Lösen Sie 1,0 Äquivalent des freien 3-Ethyl-3-methylazetidins (aus Protokoll 1) und 1,1 Äquivalente Benzaldehyd in einem aprotischen Lösungsmittel wie 1,2-Dichlorethan (DCE) oder Tetrahydrofuran (THF).

  • Fügen Sie eine katalytische Menge Essigsäure hinzu, um die Bildung des Iminiumions zu fördern.

  • Rühren Sie die Mischung für 30-60 Minuten bei Raumtemperatur.

  • Fügen Sie 1,5 Äquivalente Natriumtriacetoxyborhydrid (STAB) portionsweise hinzu. Die Zugabe kann leicht exotherm sein.

  • Rühren Sie die Reaktion bei Raumtemperatur für 12-24 Stunden oder bis die Umsetzung vollständig ist (DC-Kontrolle).

  • Quenchen Sie die Reaktion vorsichtig durch Zugabe einer gesättigten wässrigen Lösung von Natriumbicarbonat.

  • Extrahieren Sie die wässrige Phase dreimal mit DCM.

  • Waschen Sie die vereinigten organischen Phasen mit gesättigter Kochsalzlösung, trocknen Sie sie über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel, um reines N-Benzyl-3-ethyl-3-methylazetidin zu erhalten.

Tabellarische Übersicht: Parameter zur reduktiven Aminierung

ParameterEmpfehlungBegründung
Lösungsmittel DCE, THF, Methanol (für NaBH₃CN)Muss mit dem Reduktionsmittel kompatibel sein.
Reduktionsmittel Natriumtriacetoxyborhydrid (STAB), NatriumcyanoborhydridMilde Reduktionsmittel, die selektiv Iminiumionen reduzieren.
pH-Bedingungen Leicht sauer (katalytische Essigsäure)Fördert die Bildung des Iminiumions.
Temperatur RaumtemperaturMilde Bedingungen sind in der Regel ausreichend.
Charakterisierung der Derivate

Die erfolgreiche Synthese und Reinheit der derivatisierten Produkte müssen durch geeignete analytische Methoden bestätigt werden.

  • Kernmagnetische Resonanz (NMR)-Spektroskopie: ¹H- und ¹³C-NMR sind entscheidend für die Strukturaufklärung.

    • ¹H-NMR: Erwarten Sie charakteristische Signale für die Ethyl- und Methylgruppen am C3-Kohlenstoff sowie die Protonen des Azetidinrings. Die Signale der Azetidin-Protonen erscheinen typischerweise als Tripletts oder Multipletts im Bereich von 3,0-4,5 ppm. Nach der Derivatisierung werden neue Signale für die eingeführte Acyl- oder Alkylgruppe sichtbar.

    • ¹³C-NMR: Die Signale für die Kohlenstoffatome des Azetidinrings sind im Bereich von ca. 40-60 ppm zu erwarten. Das quartäre C3-Kohlenstoffatom wird bei niedrigerem Feld erscheinen. Neue Signale, wie das Carbonyl-Kohlenstoffatom einer Acylgruppe (ca. 165-175 ppm), bestätigen die erfolgreiche Derivatisierung.[6][7]

  • Massenspektrometrie (MS): Bestätigt das Molekulargewicht des Produkts. Hochauflösende Massenspektrometrie (HRMS) kann zur Bestätigung der Elementzusammensetzung verwendet werden.

  • Infrarot (IR)-Spektroskopie: Nützlich zur Identifizierung funktioneller Gruppen. Bei N-Acyl-Derivaten ist eine starke Carbonyl-Streckschwingung (C=O) im Bereich von 1630-1680 cm⁻¹ zu erwarten.

Visualisierung der Arbeitsabläufe

Die folgenden Diagramme veranschaulichen die beschriebenen Derivatisierungsprozesse.

Derivatization_Workflow cluster_0 Schritt 1: Freisetzung des Amins cluster_1 Schritt 2A: N-Acylierung cluster_2 Schritt 2B: N-Alkylierung start 3-Ethyl-3-methylazetidin Hydrochlorid neutralization Neutralisation (z.B. NaHCO3) start->neutralization aq. Lösung free_amine Freies 3-Ethyl-3-methylazetidin neutralization->free_amine Extraktion acylation N-Acylierung (z.B. Benzoylchlorid, Et3N) free_amine->acylation alkylation Reduktive Aminierung (z.B. Benzaldehyd, STAB) free_amine->alkylation acyl_product N-Acyl-3-ethyl-3-methylazetidin acylation->acyl_product alkyl_product N-Alkyl-3-ethyl-3-methylazetidin alkylation->alkyl_product

Bildunterschrift: Allgemeiner Arbeitsablauf für die Derivatisierung.

Acylation_Mechanism Azetidine R2NH Intermediate [R2N(H+)-C(O-)-Cl-R'] Azetidine->Intermediate Nukleophiler Angriff AcylChloride R'-CO-Cl AcylChloride->Intermediate Product R2N-CO-R' + HCl Intermediate->Product Eliminierung von Cl-

Bildunterschrift: Mechanismus der N-Acylierung.

Referenzen

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  • Yao, Y., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 548-553. [Link]

  • Katritzky, A. R., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(11), 1453. [Link]

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  • Lee, Y., et al. (2014). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. Organic Letters, 16(18), 4814–4817. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material for Amide synthesis through dehydrogenative coupling of aldehydes and amines. [Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • ResearchGate. (2018). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Molecules, 27(3), 856. [Link]

  • PubMed. (2018). Intensified Microwave-Assisted N-Acylation Procedure - Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2 H-benzo[ d]imidazol-2-one Core. Molecules, 23(11), 2998. [Link]

  • Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 1876-1886. [Link]

  • University of Otago. (1994). N-Alkylation of imidazoles. [Link]

  • PubMed Central. (2018). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. Molecules, 23(11), 2998. [Link]

  • ResearchGate. (2009). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. [Link]

  • ResearchGate. (2015). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • PubMed. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Organic Letters, 21(10), 3842-3846. [Link]

  • MDPI. (2022). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]

  • Journal of the American Chemical Society. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(34), 10946–10949. [Link]

  • PubMed. (2006). Synthesis and antiplasmodial activity of new N-[3-(4-{3-[(7-chloroquinolin-4-yl)amino]propyl}piperazin-1-yl)propyl]carboxamides. Journal of Medicinal Chemistry, 49(23), 6935-44. [Link]

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Sources

Application Notes and Protocols: The Strategic Incorporation of 3-Ethyl-3-methylazetidine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-ethyl-3-methylazetidine hydrochloride. This document provides in-depth technical insights, field-proven protocols, and the scientific rationale behind the application of this valuable building block in contemporary drug discovery.

Introduction: The Rise of Small Rings in Drug Design

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and non-planar structure offer a unique combination of properties that can positively influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Azetidines can enhance aqueous solubility, improve metabolic stability, and provide novel three-dimensional exit vectors for further chemical exploration. Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine scaffold, underscoring its therapeutic relevance.

3-Ethyl-3-methylazetidine, in its hydrochloride salt form for improved handling and solubility, is a particularly interesting building block. The 3,3-disubstitution pattern provides a stereochemically defined, rigid core that can serve as a bioisosteric replacement for commonly used but sometimes problematic groups like gem-dimethyl or tert-butyl moieties. This guide will delve into the practical applications and synthetic protocols for leveraging this compound in your research endeavors.

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis.

PropertyValue (Estimated)Source
Molecular Formula C₆H₁₄ClN-
Molecular Weight 135.64 g/mol -
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol).[2]Inferred from similar hydrochloride salts
pKa (of conjugate acid) ~10-11Inferred from similar azetidines
LogP (free base) ~1.5 - 2.0Inferred from similar azetidines

Handling and Storage: this compound is a hygroscopic solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

The Role of 3-Ethyl-3-methylazetidine as a Bioisostere

A key application of the 3-ethyl-3-methylazetidine motif is its function as a bioisostere for the gem-dimethyl and tert-butyl groups.[5] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its biological activity.

Rationale for Bioisosteric Replacement

The gem-dimethyl group is a common feature in many bioactive molecules and can confer metabolic stability and enforce a specific conformation.[5] However, it can also increase lipophilicity, potentially leading to poor solubility and off-target effects. The 3-ethyl-3-methylazetidine moiety offers several advantages as a replacement:

  • Improved Physicochemical Properties: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and increases the polarity of the molecule, often leading to improved aqueous solubility and a more favorable LogP.

  • Metabolic Stability: The quaternary carbon at the 3-position is sterically hindered, which can prevent metabolic degradation at this site.

  • Conformational Rigidity: The strained ring system imparts a rigid conformation, which can be beneficial for binding to a biological target by reducing the entropic penalty of binding.

  • Novel Exit Vectors: The nitrogen atom of the azetidine ring provides a convenient handle for further chemical modification, allowing for the exploration of new chemical space.

G cluster_0 Lead Compound cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Lead Lead Compound (with gem-dimethyl group) Azetidine Analog (with 3-ethyl-3-methylazetidine) Lead->Azetidine Bioisosteric Replacement Solubility Increased Solubility Azetidine->Solubility Metabolism Enhanced Metabolic Stability Azetidine->Metabolism Binding Improved Target Binding Azetidine->Binding SAR New SAR Vectors Azetidine->SAR

Caption: Bioisosteric replacement workflow.

Experimental Protocols

The following protocols provide a general framework for the synthesis and incorporation of the 3-ethyl-3-methylazetidine motif.

Synthesis of this compound

A general and robust method for the synthesis of 3-substituted azetidines involves the cyclization of a suitably protected 1,3-aminopropanol derivative. The following is a proposed synthetic route adapted from established procedures for similar azetidines.[6]

G Start 2-Methyl-2-ethyl-1,3-propanediol Step1 Selective Tosylation Start->Step1 Intermediate1 Monotosylated Diol Step1->Intermediate1 Step2 Amination (e.g., with Benzylamine) Intermediate1->Step2 Intermediate2 N-Benzyl Amino Alcohol Step2->Intermediate2 Step3 Mesylation/Cyclization Intermediate2->Step3 Intermediate3 N-Benzyl-3-ethyl-3-methylazetidine Step3->Intermediate3 Step4 Deprotection (Hydrogenolysis) Intermediate3->Step4 Intermediate4 3-Ethyl-3-methylazetidine (free base) Step4->Intermediate4 Step5 Salt Formation (HCl) Intermediate4->Step5 Product This compound Step5->Product

Sources

Application Notes & Protocols: Strategic N-Protection of 3-Ethyl-3-methylazetidine Hydrochloride for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview of protecting group strategies for the nitrogen atom of 3-ethyl-3-methylazetidine hydrochloride, a valuable but sterically hindered building block in medicinal chemistry. We delve into the rationale behind selecting appropriate protecting groups, offering detailed, field-tested protocols for their installation and removal. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to efficiently incorporate this scaffold into complex molecular architectures.

Introduction: The Challenge of a Hindered Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have become increasingly important motifs in drug discovery.[1][2] Their inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can improve physicochemical properties such as solubility and metabolic stability when incorporated into bioactive molecules.[3][4][5] 3-Ethyl-3-methylazetidine, in particular, presents a quaternary center at the 3-position, providing a rigid and sterically defined scaffold.

However, the synthetic utility of its hydrochloride salt is contingent upon the effective management of the secondary amine. The nitrogen atom's reactivity must be temporarily masked to prevent unwanted side reactions during subsequent synthetic transformations. The primary challenge lies in the significant steric hindrance imposed by the adjacent ethyl and methyl groups, which can impede the approach of reagents for both protection and deprotection steps.[6]

This document outlines robust strategies for the N-protection of 3-ethyl-3-methylazetidine, focusing on three common yet versatile protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (Bn). We will explore the causality behind their selection and provide detailed, validated protocols for their application.

Strategic Considerations for Protecting Group Selection

The choice of a protecting group is a critical decision in a synthetic campaign and should be guided by the overall synthetic plan.[7][8] An ideal protecting group for 3-ethyl-3-methylazetidine should meet the following criteria:

  • Efficient Installation: The protection reaction should proceed in high yield despite the steric hindrance around the nitrogen atom.

  • Robust Stability: The protected azetidine must be stable to the reaction conditions planned for subsequent steps (e.g., acidic, basic, oxidative, reductive).

  • Clean and High-Yielding Removal: The deprotection step should be efficient and selective, leaving other functional groups in the molecule intact.

  • Orthogonality: The protecting group should be removable under conditions that do not cleave other protecting groups present in the molecule, allowing for selective deprotection schemes in complex syntheses.[9][10]

The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it more stable than an aziridine but susceptible to ring-opening under certain harsh conditions, particularly strong acidic conditions.[3][4][11] This is a crucial factor to consider, especially when using acid-labile protecting groups.

Core Protecting Group Strategies & Protocols

Before any protection reaction, the free base of 3-ethyl-3-methylazetidine must be generated from its hydrochloride salt.

Protocol 2.1: Free-Basing of this compound

  • Suspend this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether (10 mL per gram of salt).

  • Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a 2 M solution of sodium hydroxide (NaOH), and stir vigorously for 30 minutes.

  • Separate the organic layer.

  • Extract the aqueous layer twice more with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Caution: The resulting free amine is volatile. It is recommended to use it immediately in the next step without further purification.

The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is one of the most common amine protecting groups due to its general stability to a wide range of non-acidic conditions and its straightforward removal with acid.[12][13]

  • Rationale & Causality: The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O). While the steric bulk of the azetidine can slow the reaction, it generally proceeds to completion with an appropriate base. Its key advantage is its acid-lability, allowing for deprotection under conditions orthogonal to hydrogenolysis-labile groups (like Cbz or Benzyl). However, care must be taken during deprotection, as strong acidic conditions can potentially lead to azetidine ring-opening.[14]

Protocol 3.1.1: N-Boc Protection

  • Dissolve the freshly prepared 3-ethyl-3-methylazetidine free base (1.0 eq) in DCM (10 mL per gram).

  • Add triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) and cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield tert-butyl 3-ethyl-3-methylazetidine-1-carboxylate as a colorless oil.

Protocol 3.1.2: N-Boc Deprotection

  • Dissolve the N-Boc protected azetidine (1.0 eq) in DCM (10 mL per gram).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 10-20 eq), typically as a 20-50% solution in DCM, dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Workup: Co-evaporate with toluene or DCM several times to remove excess TFA. The resulting product is the TFA salt. To obtain the hydrochloride salt, dissolve the residue in a minimal amount of diethyl ether or methanol and add a solution of HCl in dioxane or diethyl ether until precipitation is complete. Collect the solid by filtration.

The Benzyloxycarbonyl (Cbz or Z) Group: The Hydrogenolysis-Labile Orthogonal Partner

The Cbz group is stable to a wide range of conditions, including the acidic conditions used to remove Boc groups, making it an excellent orthogonal protecting group.[15][16] It is typically removed by catalytic hydrogenolysis.

  • Rationale & Causality: Protection is achieved with benzyl chloroformate (Cbz-Cl). The reaction is generally fast. Deprotection via palladium-catalyzed hydrogenation is very clean, yielding the free amine, toluene, and carbon dioxide as byproducts. This method avoids the strongly acidic or basic conditions that might compromise other functional groups in the molecule.

Protocol 3.2.1: N-Cbz Protection

  • Dissolve the 3-ethyl-3-methylazetidine free base (1.0 eq) in DCM (10 mL per gram).

  • Add an aqueous solution of NaHCO₃ (3.0 eq) or another suitable base.

  • Cool the biphasic mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir vigorously at room temperature for 4-6 hours. Monitor by TLC or LC-MS.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield benzyl 3-ethyl-3-methylazetidine-1-carboxylate.

Protocol 3.2.2: N-Cbz Deprotection (Catalytic Hydrogenolysis)

  • Dissolve the N-Cbz protected azetidine (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Add Palladium on carbon (10% Pd/C, 5-10 mol% Pd).

  • If the hydrochloride salt is desired, add 1.1 equivalents of concentrated HCl or HCl in dioxane.

  • Secure the flask to a hydrogenation apparatus. Evacuate and purge the system with hydrogen gas (H₂) three times.

  • Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or 1 atm pressure) at room temperature until the reaction is complete (monitor by TLC or LC-MS, usually 4-24 hours).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.

  • Concentrate the filtrate under reduced pressure to obtain the desired azetidine or its hydrochloride salt.

The Benzyl (Bn) Group: The Robust Alkyl Protector

The benzyl group is a robust protecting group, stable to both acidic and basic conditions, as well as many organometallic reagents.[17] Like the Cbz group, it is most commonly removed by catalytic hydrogenolysis.

  • Rationale & Causality: N-benzylation is a simple alkylation reaction. The resulting N-benzyl azetidine is highly stable. Deprotection can sometimes be more challenging than for a Cbz group and may require more forcing conditions or specific additives like an acid to facilitate the hydrogenolysis.[18]

Protocol 3.3.1: N-Benzyl Protection

  • Dissolve the 3-ethyl-3-methylazetidine free base (1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or DIPEA (1.5 eq).

  • Add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.

  • Heat the reaction to 40-60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter off any inorganic salts.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield 1-benzyl-3-ethyl-3-methylazetidine.

Protocol 3.3.2: N-Benzyl Deprotection

  • The procedure is similar to Protocol 3.2.2.

  • Dissolve the N-benzyl azetidine in MeOH or EtOH.

  • Add 10% Pd/C (10 mol% Pd). Pearlman's catalyst (Pd(OH)₂/C) can often be more effective for N-debenzylation.

  • Add 1.1-1.5 equivalents of a strong acid (e.g., concentrated HCl). The presence of acid often accelerates the cleavage of N-benzyl groups.[18]

  • Pressurize the reaction vessel with H₂ (1-4 atm) and stir vigorously at room temperature or with gentle heating (40-50 °C) until completion.

  • Filter through Celite® and concentrate the filtrate to yield the this compound.

Comparative Analysis and Strategy Selection

Choosing the correct protecting group is paramount for synthetic success. The table below summarizes the key attributes of each strategy, and the subsequent workflow diagram provides a decision-making framework.

Protecting Group Abbreviation Protection Conditions Deprotection Conditions Stability & Orthogonality Notes
tert-ButoxycarbonylBocBoc₂O, Base (TEA, DIPEA), DCMStrong Acid (TFA, HCl)Stable to base, hydrogenolysis, and most nucleophiles. Orthogonal to Cbz, Bn, Fmoc.[9]
BenzyloxycarbonylCbz / ZCbz-Cl, Base, DCM/H₂OH₂, Pd/C (Catalytic Hydrogenolysis)Stable to acidic and mildly basic conditions. Orthogonal to Boc.[16]
BenzylBnBnBr, Base (K₂CO₃), MeCNH₂, Pd/C (often with acid additive)Very robust. Stable to strong acids/bases, organometallics. Orthogonal to Boc.[17][18]

Workflow for Selecting an N-Protecting Group

G start Start: Need to protect 3-ethyl-3-methylazetidine q1 Will downstream steps involve strong acid? start->q1 q2 Will downstream steps involve hydrogenolysis (e.g., H2/Pd)? q1->q2 No cbz_bn Use Cbz or Bn Group q1->cbz_bn Yes q3 Need robustness to organometallics or strong bases/acids? q2->q3 No bn Use Bn Group q2->bn Yes (Bn is more robust) boc Use Boc Group q3->boc No q3->bn Yes cbz_bn->bn Need higher stability cbz Use Cbz Group cbz_bn->cbz Prefer milder deprotection boc_alt Use Boc Group

Caption: Decision tree for selecting a suitable N-protecting group.

Conclusion

The successful incorporation of the 3-ethyl-3-methylazetidine scaffold into complex molecules hinges on a well-planned protecting group strategy. The steric hindrance around the nitrogen atom necessitates carefully optimized conditions for both protection and deprotection reactions. The Boc, Cbz, and Bn groups each offer a unique set of advantages in terms of stability and orthogonal removal. By understanding the chemical causality behind each strategy and selecting the appropriate group based on the planned synthetic route, researchers can effectively utilize this valuable building block to advance their drug discovery and development programs.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.

  • University of Liverpool. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.

  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.

  • Enamine. (n.d.). Azetidines. Enamine.

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.

  • Apollo Scientific. (n.d.). Azetidin-3-one, N-CBZ protected. Apollo Scientific.

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. University of Bristol.

  • ResearchGate. (2000). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate.

  • ACS Publications. (2004). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.

  • PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

  • ACS Publications. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

  • Google Patents. (1990). Process for synthesis of azetidine and novel intermediates therefor. Google Patents.

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry.

  • ChemRxiv. (2021). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

  • ResearchGate. (2006). Asymmetric deprotonation of N-Boc-piperidines. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal.

  • National Institutes of Health. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC.

  • Google Patents. (2000). Synthesis of azetidine derivatives. Google Patents.

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry.

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Publishing.

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal.

  • National Institutes of Health. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PMC.

  • SpringerLink. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SpringerLink.

  • Organic Syntheses. (n.d.). Azetidine. Organic Syntheses Procedure.

  • ResearchGate. (2004). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate.

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.

  • Google Patents. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.

  • PubMed Central. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin...). PubMed Central.

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  • National Institutes of Health. (2020). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.

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Application Note: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for the Analysis of 3-Ethyl-3-methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to developing robust and reliable HPLC and UPLC methods for the quantification of 3-Ethyl-3-methylazetidine hydrochloride, a small polar amine. Due to the inherent challenges in retaining and resolving such compounds using traditional reversed-phase chromatography, this document explores multiple chromatographic strategies, including Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography (IPC). Detailed protocols, method development considerations, and validation principles based on ICH guidelines are presented to guide researchers and drug development professionals in establishing accurate and precise analytical methods for this compound.

Introduction: The Analytical Challenge of Small Polar Amines

This compound is a small molecule containing a tertiary amine within a four-membered ring, making it a highly polar and basic compound. The analysis of such molecules by liquid chromatography presents a significant challenge. In traditional reversed-phase (RP) chromatography, which relies on hydrophobic interactions, these polar analytes are often poorly retained and may elute in the void volume of the column, leading to inaccurate quantification and poor resolution from other polar impurities[1][2][3].

To overcome these limitations, alternative chromatographic techniques or modifications to standard RP methods are necessary. This guide will explore three primary approaches for the analysis of this compound:

  • Reversed-Phase (RP) HPLC/UPLC with Modified Conditions: Employing specialized "aqueous stable" columns or manipulating mobile phase pH to enhance retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A technique specifically designed for the retention of polar compounds[2][4][5][6].

  • Ion-Pair Chromatography (IPC): Utilizing ion-pairing reagents to form a neutral complex with the charged analyte, thereby increasing its retention on a reversed-phase column[7][8][9][10].

The choice of method will depend on the specific analytical requirements, such as the sample matrix, required sensitivity, and the presence of other impurities.

Physicochemical Properties of the Analyte (and its Analogs)

As of the date of this publication, detailed experimental physicochemical data for this compound is not widely available. However, we can infer its properties from similar structures, such as 3-ethylazetidine hydrochloride[11].

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicImplication for Chromatography
Molecular Weight~135.65 g/mol Small molecule, suitable for a variety of column particle sizes.
PolarityHighPoor retention in standard reversed-phase chromatography. HILIC is a strong candidate.
pKa (of conjugate acid)~10-11 (estimated for azetidine ring)The compound will be protonated and positively charged at acidic to neutral pH. This charge can be utilized for ion-exchange or ion-pair mechanisms. Mobile phase pH control is critical for reproducible retention in RP.
UV AbsorbanceNo significant chromophoreLow UV absorbance is expected. Detection at low wavelengths (e.g., < 210 nm) or the use of alternative detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended. Derivatization can also be considered to introduce a chromophore[12].

Method Development Strategies

The following sections detail the theoretical basis and practical starting points for developing HPLC and UPLC methods for this compound.

Approach 1: Reversed-Phase (RP) Chromatography

While challenging, RP-HPLC can be optimized for polar amines. The key is to manage the ionization of the analyte and select an appropriate stationary phase[13][14].

Causality behind Experimental Choices:

  • Column Selection: A standard C18 column will likely provide insufficient retention. An "aqueous stable" C18 or a polar-embedded phase column is recommended. These columns are designed to prevent phase collapse in highly aqueous mobile phases, which are necessary for eluting polar compounds[3].

  • Mobile Phase pH: Since the analyte is a base, working at a higher pH (e.g., pH > 9) would neutralize the amine, increasing its hydrophobicity and retention. However, silica-based columns are not stable at high pH. A more practical approach is to work at a low pH (e.g., pH 2-3) to ensure the amine is consistently protonated. While this reduces retention, it provides sharp peak shapes by minimizing interactions with residual silanols on the stationary phase.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower backpressure, which is particularly advantageous for UPLC systems[15].

Approach 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of highly polar compounds[2][4][5][6]. In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer[16].

Causality behind Experimental Choices:

  • Mechanism: A water-rich layer is formed on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component)[4][16].

  • Stationary Phase: An amide- or zwitterionic-based HILIC column often provides good peak shape and selectivity for basic compounds.

  • Mobile Phase: A typical HILIC mobile phase consists of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate). The buffer aids in maintaining a consistent pH and provides counter-ions that can improve peak shape.

Approach 3: Ion-Pair Chromatography (IPC)

IPC is a powerful technique for retaining charged analytes on a reversed-phase column[7][8][9][10]. An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail, is added to the mobile phase. This reagent forms a neutral ion-pair with the charged analyte, which can then be retained by the non-polar stationary phase.

Causality behind Experimental Choices:

  • Ion-Pairing Reagent: For the positively charged this compound, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium heptanesulfonate) is suitable[10].

  • Concentration of Ion-Pairing Reagent: The concentration of the ion-pairing reagent affects retention. Higher concentrations generally lead to increased retention, but can also lead to longer column equilibration times and potential for baseline noise.

  • Mobile Phase pH: The pH of the mobile phase must be controlled to ensure that both the analyte and the ion-pairing reagent are in their ionized forms.

Proposed HPLC and UPLC Protocols

The following are detailed starting protocols for the analysis of this compound. These methods are intended as a starting point and should be optimized and validated according to ICH guidelines[17][18][19][20].

Sample and Standard Preparation Protocol
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (see specific methods for diluent).

  • Working Standard Solution (e.g., 100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate diluent.

  • Sample Solution: Prepare the sample at a similar concentration to the working standard using the same diluent. Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection.

Table 2: Proposed HPLC Method Parameters

ParameterMethod 1: Reversed-PhaseMethod 2: HILICMethod 3: Ion-Pair
Column Polar-Embedded C18, 4.6 x 150 mm, 5 µmAmide HILIC, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 90:10 Acetonitrile:Water5 mM Sodium Heptanesulfonate in 0.1% Phosphoric Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 Acetonitrile:WaterAcetonitrile
Gradient 0-10 min, 5-50% B0-10 min, 0-50% BIsocratic, 95:5 A:B
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Injection Vol. 10 µL10 µL10 µL
Detector UV at 205 nm or CAD/MSUV at 205 nm or CAD/MSUV at 205 nm or CAD/MS
Diluent Mobile Phase A70:30 Acetonitrile:WaterMobile Phase

Table 3: Proposed UPLC Method Parameters

ParameterMethod 1: Reversed-PhaseMethod 2: HILICMethod 3: Ion-Pair
Column Polar-Embedded C18, 2.1 x 50 mm, 1.7 µmAmide HILIC, 2.1 x 50 mm, 1.7 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 90:10 Acetonitrile:Water5 mM Sodium Heptanesulfonate in 0.1% Phosphoric Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 Acetonitrile:WaterAcetonitrile
Gradient 0-3 min, 5-50% B0-3 min, 0-50% BIsocratic, 95:5 A:B
Flow Rate 0.4 mL/min0.4 mL/min0.4 mL/min
Column Temp. 35 °C35 °C35 °C
Injection Vol. 2 µL2 µL2 µL
Detector UV at 205 nm or CAD/MSUV at 205 nm or CAD/MSUV at 205 nm or CAD/MS
Diluent Mobile Phase A70:30 Acetonitrile:WaterMobile Phase

Note on UPLC: UPLC systems operate at higher pressures and utilize smaller particle size columns, resulting in faster analysis times and improved resolution[15][21][22][23][24]. The proposed UPLC methods are scaled down from the HPLC methods to achieve these benefits.

Method Validation

Any developed method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose[17][18]. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Method Selection Workflow

MethodSelection cluster_approaches Chromatographic Approaches cluster_rp_details RP Considerations cluster_hilic_details HILIC Considerations cluster_ipc_details IPC Considerations Analyte 3-Ethyl-3-methylazetidine hydrochloride Properties Highly Polar Basic (pKa ~10-11) No Chromophore Analyte->Properties Challenge Poor retention in standard RP-HPLC Properties->Challenge RP Reversed-Phase (RP) Challenge->RP Modify Conditions HILIC HILIC Challenge->HILIC Alternative Mode IPC Ion-Pair (IPC) Challenge->IPC Increase Retention RP_Col Aqueous Stable C18 or Polar-Embedded Column RP->RP_Col RP_pH Low pH Mobile Phase (e.g., 0.1% Formic Acid) RP->RP_pH HILIC_Col Amide or Zwitterionic Column HILIC->HILIC_Col HILIC_MP High Acetonitrile with Aqueous Buffer HILIC->HILIC_MP IPC_Reagent Anionic Ion-Pair Reagent (e.g., Alkyl Sulfonate) IPC->IPC_Reagent IPC_Col Standard C18 Column IPC->IPC_Col

Caption: Decision workflow for selecting a suitable chromatographic method.

General Analytical Workflow

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Standard/Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC/UPLC Filter->Inject Separate Chromatographic Separation (Column + Mobile Phase) Inject->Separate Detect Detection (UV/CAD/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow from sample preparation to final report generation.

Conclusion

The analysis of this compound requires careful consideration of its physicochemical properties. While challenging for traditional reversed-phase methods, robust and reliable HPLC and UPLC methods can be developed using HILIC, Ion-Pair Chromatography, or optimized reversed-phase conditions with appropriate column chemistry and mobile phase modifiers. The protocols provided in this application note serve as a strong starting point for method development. It is imperative that any chosen method undergoes rigorous validation to ensure its accuracy, precision, and suitability for its intended application in research, development, and quality control environments.

References

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022-03-31). Retrieved from [Link]

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. Retrieved from [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome | Journal of Proteome Research - ACS Publications. (2022-05-10). Retrieved from [Link]

  • 3-Ethylazetidine hydrochloride | C5H12ClN | CID 118139500 - PubChem - NIH. Retrieved from [Link]

  • Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis | Waters. Retrieved from [Link]

  • (PDF) LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine - ResearchGate. (2015-10-15). Retrieved from [Link]

  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - MDPI. (2022-11-02). Retrieved from [Link]

  • Mastering HILIC-Z Separation for Polar Analytes | Agilent. (2023-05-22). Retrieved from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development | LCGC International. Retrieved from [Link]

  • Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - NIH. (2023-12-01). Retrieved from [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Retrieved from [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024-03-12). Retrieved from [Link]

  • 3-Methoxy-3-methylazetidine hydrochloride | C5H12ClNO | CID 53346546 - PubChem. Retrieved from [Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst - MDPI. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024-03-26). Retrieved from [Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst - PSE Community.org. (2022-11-24). Retrieved from [Link]

  • Key Elements of HPLC and UPLC Method Validation to Ensure Compliance with FDA and ISO Requirements. Retrieved from [Link]

  • Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process - LeoPARD. (2022-02-10). Retrieved from [Link]

  • (PDF) Recent analytical method developed by RP-HPLC - ResearchGate. (2015-08-08). Retrieved from [Link]

  • Amines-Ion Pairing - Chromatography Forum. (2007-06-05). Retrieved from [Link]

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Retrieved from [Link]

  • UPLC: A preeminent technique in pharmaceutical analysis - ResearchGate. (2015-08-05). Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis Validated UPLC method for the fast and sensitive determination of steroid resi - Molnar Institute. (2008-12-27). Retrieved from [Link]

  • ICH guideline Q14 on analytical procedure development - European Medicines Agency (EMA). (2022-03-31). Retrieved from [Link]

  • Why HILIC is what your polar compounds need for purification - Buchi.com. Retrieved from [Link]

  • CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC. Retrieved from [Link]

  • Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles - PMC - NIH. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-3-methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Ethyl-3-methylazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable azetidine building block. The following content provides in-depth troubleshooting advice and detailed experimental protocols based on established synthetic strategies for 3,3-disubstituted azetidines.

Introduction to the Synthetic Challenge

3-Ethyl-3-methylazetidine is a sterically hindered, four-membered heterocyclic amine. Its synthesis can be challenging due to the inherent ring strain of the azetidine core, which can lead to competing side reactions such as elimination and polymerization. A common and effective strategy for the synthesis of 3,3-disubstituted azetidines involves the intramolecular cyclization of a γ-amino alcohol. This guide will focus on a plausible and widely applicable synthetic route starting from 2-amino-2-methylbutan-1-ol, proceeding through N-protection, activation of the hydroxyl group, cyclization, deprotection, and final salt formation.

Overall Synthetic Workflow

The synthesis of this compound can be conceptually broken down into the following key stages. Each stage presents unique challenges that will be addressed in the troubleshooting section.

Synthetic_Workflow A Starting Material: 2-Amino-2-methylbutan-1-ol B Step 1: N-Protection (e.g., N-Tosylation) A->B TsCl, Base C Step 2: O-Activation (e.g., O-Mesylation) B->C MsCl, Base D Step 3: Intramolecular Cyclization C->D Base, Heat E Step 4: N-Deprotection D->E Deprotection Reagent F Step 5: Salt Formation & Purification E->F HCl G Final Product: 3-Ethyl-3-methylazetidine HCl F->G

Technical Support Center: Purification of 3-Ethyl-3-methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Ethyl-3-methylazetidine Hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you overcome common purification challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My final product of this compound has a low melting point and appears oily or sticky. What is the likely cause and how can I fix it?

A1: An oily or sticky appearance, coupled with a low or broad melting point, typically indicates the presence of impurities or residual solvent. The hygroscopic nature of amine hydrochlorides can also contribute to this issue if the product has absorbed atmospheric moisture.[1]

Causality and Recommended Protocol:

  • Impurity Analysis: The primary suspects are unreacted starting materials, by-products from the synthesis, or ring-opened species.[2][3] It is crucial to first analyze a crude sample by ¹H NMR and LC-MS to identify the nature of the impurities.

  • Recrystallization Protocol: Recrystallization is a highly effective method for purifying azetidine hydrochlorides.[3] A common and effective solvent system is a mixture of a polar solvent in which the hydrochloride salt is soluble (like methanol or ethanol) and a less polar anti-solvent in which it is poorly soluble (like ethyl acetate, diethyl ether, or dichloromethane).

    Step-by-Step Recrystallization Protocol:

    • Dissolve the crude this compound in a minimal amount of hot methanol.

    • Once fully dissolved, slowly add ethyl acetate dropwise at an elevated temperature until the solution becomes slightly turbid.

    • Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • For maximum yield, cool the flask in an ice bath for 1-2 hours.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate.

    • Dry the crystals under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove all residual solvents.

Data Presentation: Solvent Systems for Recrystallization

Solvent SystemRatio (approx.)Observations
Methanol / Ethyl Acetate1 : 5 to 1 : 10Generally provides good crystal formation.
Ethanol / Diethyl Ether1 : 5 to 1 : 10Can be effective, but diethyl ether is highly volatile.
Isopropanol / Heptane1 : 3 to 1 : 7Good for less polar impurities.

Troubleshooting Recrystallization:

  • Oiling Out: If the product separates as an oil instead of crystals, this may be due to too rapid cooling or a high concentration of impurities.[4] To remedy this, reheat the solution, add a small amount of the polar solvent to ensure complete dissolution, and allow it to cool more slowly. Seeding with a pure crystal can also induce crystallization.[4]

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute.[4] Reduce the solvent volume by evaporation and attempt to recrystallize again. Scratching the inside of the flask with a glass rod can also initiate crystal nucleation.[4]

Visualization: Recrystallization Workflow

G cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimal hot methanol add_antisolvent Add hot ethyl acetate until turbidity appears dissolve->add_antisolvent Impure solution clarify Add a few drops of hot methanol to clarify add_antisolvent->clarify cool_rt Slowly cool to room temperature clarify->cool_rt Saturated solution cool_ice Cool in ice bath cool_rt->cool_ice Crystal slurry filter Vacuum filter crystals cool_ice->filter wash Wash with cold ethyl acetate filter->wash dry Dry under high vacuum wash->dry pure_product pure_product dry->pure_product Purified Product

Caption: Workflow for the recrystallization of this compound.

Q2: My NMR spectrum shows persistent impurities even after recrystallization. What are these and how can I remove them?

A2: Persistent impurities in 3-substituted azetidine syntheses often include regioisomers, diastereomers (if applicable), or by-products with similar solubility to the desired product.[2][5] For 3-Ethyl-3-methylazetidine, potential by-products could arise from incomplete cyclization or side reactions of the starting materials.

Causality and Recommended Protocol:

  • Advanced Impurity Identification: Utilize 2D NMR techniques (COSY, HSQC) and high-resolution mass spectrometry (HRMS) to elucidate the structures of the persistent impurities.

  • Alternative Purification Methods:

    • Chromatography: If recrystallization fails, column chromatography on silica gel can be effective. However, the free base is often more amenable to silica gel chromatography than the hydrochloride salt. The hydrochloride salt can be neutralized with a base (e.g., NaHCO₃, Et₃N) and extracted into an organic solvent. After chromatography, the pure free base can be converted back to the hydrochloride salt by treatment with HCl in a suitable solvent (e.g., diethyl ether, dioxane).

    • Acid-Base Extraction: An aqueous acid-base workup can remove non-basic organic impurities. Dissolve the crude product in a suitable organic solvent and wash with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the free amine back into an organic solvent.

Visualization: Purification Decision Tree

G start Crude Product recrystallization Recrystallization start->recrystallization purity_check1 Check Purity (NMR, LC-MS) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product >99% Pure impure_product Product Still Impure purity_check1->impure_product <99% Pure chromatography_decision Consider Chromatography impure_product->chromatography_decision neutralize Neutralize to Free Base chromatography_decision->neutralize Yes column_chromatography Silica Gel Chromatography neutralize->column_chromatography salt_formation Convert back to HCl salt column_chromatography->salt_formation purity_check2 Check Purity salt_formation->purity_check2 purity_check2->recrystallization Still Impure, re-evaluate purity_check2->pure_product >99% Pure

Caption: Decision tree for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurities will largely depend on the synthetic route. However, for the synthesis of 3,3-disubstituted azetidines, common impurities include:

  • Unreacted Starting Materials: Such as the corresponding 1,3-dihalopropane derivative and the amine used for cyclization.[5]

  • Ring-Opened By-products: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened products, especially under harsh reaction conditions.[1]

  • Oligomeric/Polymeric Materials: Intermolecular reactions can lead to the formation of dimers or larger oligomers.

  • Solvent Adducts: If reactive solvents are used, they may form adducts with the product or intermediates.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for structural confirmation and detecting organic impurities. The absence of signals corresponding to starting materials or by-products is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) can provide quantitative purity data.[6] A single sharp peak is indicative of a pure compound.

  • Gas Chromatography (GC): For volatile impurities, GC can be a useful tool.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any impurities.

  • Elemental Analysis (CHN Analysis): Provides the elemental composition of the sample, which should match the theoretical values for the pure compound.

Data Presentation: Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedTypical Purity Criteria
¹H NMRStructural confirmation, presence of proton-containing impuritiesAbsence of impurity signals
HPLCQuantitative purity, number of components>98% peak area
GC-MSVolatile impurities, molecular weight confirmation>98% peak area
Elemental AnalysisElemental composition (C, H, N)Within ±0.4% of theoretical values
Q3: What are the recommended storage conditions for purified this compound?

A3: Due to its likely hygroscopic nature, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[1] Storage in a desiccator or a dry box is also recommended. For long-term storage, keeping it at a low temperature (e.g., 4 °C) can help maintain its stability.[1]

References

  • Hillier, M. C., & Chen, C. Y. (2006). A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. Available from: [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2021). Organic Process Research & Development. Available from: [Link]

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. (2013). Google Patents.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). Molecules, 28(3), 1163. Available from: [Link]

  • Azetidine hydrochloride | C3H8ClN. (n.d.). PubChem. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry. Available from: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Available from: [Link]

  • CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. (2015). Google Patents.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Available from: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2021). Arkivoc. Available from: [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (2013). Chemical and Process Engineering Research. Available from: [Link]

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Technical Support Center: Synthesis of 3-Ethyl-3-methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Ethyl-3-methylazetidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable substituted azetidine. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Introduction: The Synthetic Challenge

The synthesis of 3,3-disubstituted azetidines, such as 3-ethyl-3-methylazetidine, presents a unique set of challenges primarily due to the inherent ring strain of the four-membered ring system.[1] This strain can drive a variety of side reactions, making the desired cyclization a delicate process that requires careful control of reaction conditions. Classical methods for constructing the azetidine ring often involve multi-step sequences and can have limitations regarding functional group compatibility.[2]

This guide will focus on a common and logical synthetic approach: the intramolecular cyclization of a suitably substituted precursor. We will explore the potential pitfalls and provide clear, actionable troubleshooting advice.

Proposed Synthetic Pathway

A plausible and widely utilized method for the synthesis of 3,3-disubstituted azetidines is the intramolecular cyclization of a γ-amino alcohol or a dihaloalkane derivative.[3][4] Below is a representative synthetic scheme for preparing this compound, which will serve as the basis for our troubleshooting guide.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Azetidine Ring Formation cluster_2 Step 3: Deprotection and Salt Formation start 2-Ethyl-2-methyl-1,3-propanediol intermediate1 1,3-Dihalo-2-ethyl-2-methylpropane start->intermediate1 Halogenating Agent (e.g., SOCl2, PBr3) intermediate2 N-Protected-3-ethyl-3-methylazetidine intermediate1->intermediate2 Primary Amine (e.g., Benzylamine) Base (e.g., K2CO3) product This compound intermediate2->product Hydrogenolysis (e.g., H2, Pd/C) HCl

Caption: Proposed synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The most critical step is the intramolecular cyclization to form the azetidine ring (Step 2). This step is often low-yielding due to competing intermolecular reactions and other side reactions stemming from the ring strain of the azetidine product. Careful control of reaction conditions, such as temperature, concentration, and the choice of base, is paramount for success. The presence of water can be crucial in promoting the desired cyclization and minimizing the formation of dimeric side products.[5]

Q2: Why is an N-protecting group necessary?

A2: An N-protecting group, such as a benzyl or benzhydryl group, serves several important functions. Firstly, it prevents the secondary amine of the formed azetidine from reacting with the starting dihaloalkane, which would lead to undesired oligomerization. Secondly, the choice of protecting group can influence the cleanliness of the reaction. For instance, a bulky protecting group can favor the desired intramolecular cyclization. Finally, the protecting group can be removed under specific conditions in the final step to yield the desired secondary amine hydrochloride salt.

Q3: What are the black, tar-like substances that sometimes form during the reaction?

A3: The formation of tarry by-products is a common issue in many organic syntheses, including that of azetidines. These are often polymeric materials resulting from uncontrolled side reactions. In the context of azetidine synthesis, this can occur if the reaction temperature is too high, if the concentration of reactants is excessive, or in the presence of certain impurities. Following established protocols for temperature control and reactant addition rates is crucial to minimize their formation.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of N-Protected 3-Ethyl-3-methylazetidine (Step 2)
Potential Cause Troubleshooting/Solution Scientific Rationale
Intermolecular Reaction Dominates - High Dilution: Perform the cyclization reaction at a lower concentration. This favors the intramolecular reaction pathway by reducing the probability of intermolecular collisions. - Slow Addition: Add the dihaloalkane precursor slowly to a solution of the primary amine and base. This maintains a low concentration of the electrophile, further promoting intramolecular cyclization.The principle of high dilution is a classic strategy to favor intramolecular reactions over their intermolecular counterparts.
Incomplete Reaction - Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or GC-MS. If starting material remains, consider extending the reaction time or cautiously increasing the temperature. - Choice of Base: Ensure a sufficiently strong and non-nucleophilic base is used to facilitate the deprotonation of the amine. Potassium carbonate is a common choice.The kinetics of the reaction may be slow, requiring more energy or time to reach completion. The choice of base is critical to ensure the amine is sufficiently nucleophilic for the cyclization to occur.
Formation of Dimeric Byproducts - Ensure Adequate Water Content: As highlighted in related azetidine syntheses, a controlled amount of water can be beneficial in promoting the desired cyclization over the formation of dimers such as 1,3-bis(N-protected)amino-2-ethyl-2-methylpropane.[5]Water can influence the solubility of intermediates and the reactivity of the base, creating a more favorable environment for the intramolecular cyclization.
Problem 2: Formation of Significant Side Products

Side_Reactions precursor 1,3-Dihalo-2-ethyl-2-methylpropane desired_product N-Protected-3-ethyl-3-methylazetidine precursor->desired_product Intramolecular Cyclization (Desired) elimination_product Elimination Products (Alkenes) precursor->elimination_product Elimination (Side Reaction) dimer Dimeric Byproducts precursor->dimer Intermolecular Reaction (Side Reaction) ring_opened Ring-Opened Products desired_product->ring_opened Ring Opening (Post-synthesis issue)

Caption: Common side reactions in 3,3-disubstituted azetidine synthesis.

Observed Side Product Potential Cause Troubleshooting/Solution Scientific Rationale
Elimination Products (Alkenes) - Strongly Basic/Hindered Base: The use of a very strong or sterically hindered base can favor elimination over substitution.- Use a Milder Base: Consider using a base like potassium carbonate or cesium carbonate. - Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor the desired cyclization.The choice of base and temperature can significantly influence the E2/SN2 competition.
Ring-Opened Products - Acidic Conditions: The azetidine ring is susceptible to opening under acidic conditions, especially at elevated temperatures. - Nucleophilic Attack: Strong nucleophiles can attack the carbon atoms of the azetidine ring, leading to ring-opening.- Maintain Basic or Neutral pH: During workup and purification, avoid prolonged exposure to acidic conditions until the final salt formation step. - Careful Choice of Reagents: Be mindful of the nucleophilicity of any subsequent reagents if further functionalization is planned before deprotection.The high ring strain of azetidines makes them susceptible to nucleophilic attack and acid-catalyzed ring opening.[1]
Problem 3: Difficulties in Purification and Isolation
Issue Potential Cause Troubleshooting/Solution Scientific Rationale
Co-elution of Product and Byproducts - Similar Polarity: The desired product and some side products may have very similar polarities, making chromatographic separation challenging.- Derivative Formation: Consider converting the crude product to a crystalline derivative for purification by recrystallization. - Alternative Chromatographic Techniques: Explore different stationary phases or solvent systems for column chromatography.Changing the chemical nature of the product through derivatization can significantly alter its physical properties, facilitating easier purification.
Product Loss During Workup - Water Solubility of the Hydrochloride Salt: The final hydrochloride salt may have some solubility in aqueous media, leading to losses during extraction.- Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. - Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent to ensure complete recovery.The "salting out" effect reduces the solubility of organic compounds in the aqueous phase, improving extraction efficiency.
Incomplete Salt Formation - Insufficient HCl: Not adding a sufficient amount of hydrochloric acid will result in a mixture of the free base and the hydrochloride salt.- Use a Slight Excess of HCl: Add a slight excess of a standardized solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to the free base. - Monitor pH: Monitor the pH of the solution during acidification to ensure complete protonation.Stoichiometric or a slight excess of acid is required to ensure complete conversion of the amine to its corresponding ammonium salt.

Experimental Protocols

Protocol 1: Representative Synthesis of N-Benzyl-3-ethyl-3-methylazetidine
  • Preparation of 1,3-dichloro-2-ethyl-2-methylpropane: To a stirred solution of 2-ethyl-2-methyl-1,3-propanediol in an appropriate solvent (e.g., dichloromethane), slowly add a halogenating agent (e.g., thionyl chloride) at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS). Carefully quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihaloalkane.

  • Intramolecular Cyclization: In a flask equipped with a reflux condenser and a dropping funnel, add benzylamine and a base (e.g., potassium carbonate) to a suitable solvent (e.g., acetonitrile). Heat the mixture to reflux. Slowly add a solution of 1,3-dichloro-2-ethyl-2-methylpropane in the same solvent to the refluxing mixture over several hours. After the addition is complete, continue to reflux until the starting material is consumed (monitored by TLC or GC-MS). Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Deprotection and Hydrochloride Salt Formation
  • Hydrogenolysis: Dissolve the purified N-benzyl-3-ethyl-3-methylazetidine in a suitable solvent (e.g., methanol or ethanol). Add a catalytic amount of palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously until the deprotection is complete (monitored by TLC or GC-MS).

  • Filtration and Salt Formation: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) dropwise until the solution is acidic. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.

References

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google P
  • Azetidine synthesis - Organic Chemistry Portal. [Link]

  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. (URL not available)
  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google P
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. [Link]

  • azetidine - Organic Syntheses Procedure. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. [Link]

  • ChemInform Abstract: Synthesis of 3,3-Disubstituted Oxindoles by Visible-Light-Mediated Radical Reactions of Aryl Diazonium Salts with N-Arylacrylamides.
  • Regioselective Ring Opening of Di-isopropylsilylenes Derived from 1,3-Diols with Alkyl Lithium Reagents - PubMed. [Link]

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google P
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes, in Silicon Compounds - Gelest, Inc. (URL not available)
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL not available)

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Technical Support Center: Overcoming Solubility Challenges with 3-Ethyl-3-methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Ethyl-3-methylazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to overcome these challenges in your experiments.

Understanding the Molecule: Why Solubility Can Be a Hurdle

This compound is a small heterocyclic amine salt. The azetidine ring, a four-membered heterocycle, imparts a degree of ring strain, which can influence its reactivity and interactions with solvents.[1] The presence of the ethyl and methyl groups at the 3-position adds hydrophobicity, which can limit its aqueous solubility. However, as a hydrochloride salt, the protonated nitrogen atom provides a positive charge, which generally enhances water solubility compared to its free base form.[2][3]

The interplay between the hydrophobic alkyl substituents and the hydrophilic protonated amine dictates the compound's solubility profile. Challenges often arise from the compound's tendency to have limited solubility in a broad range of common laboratory solvents, or from its precipitation out of solution under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

To provide a practical starting point, the following table offers estimated solubility ranges. It is crucial to experimentally verify these values for your specific lot of material.

SolventEstimated Solubility RangeRationale
Water10-50 mg/mLThe hydrochloride salt form promotes aqueous solubility.
Ethanol5-25 mg/mLA polar protic solvent that can interact with the salt.
Methanol10-50 mg/mLSimilar to ethanol, its high polarity aids dissolution.
DMSO>50 mg/mLA powerful polar aprotic solvent known for dissolving a wide range of compounds.

Q2: My compound is not dissolving in water at the desired concentration. What are my first steps?

A2: If you are facing difficulty dissolving this compound in water, consider the following troubleshooting steps in order:

  • Gentle Heating: Gently warm the solution to 30-40°C. For many compounds, solubility increases with temperature.[5][6] However, avoid aggressive heating to prevent potential degradation.

  • Sonication: Use a bath sonicator to provide mechanical energy, which can help break down solid particles and enhance dissolution.[7][8][9]

  • pH Adjustment: The solubility of amine hydrochlorides is often pH-dependent. The solution will be acidic due to the hydrochloride salt. While making the solution more acidic is unlikely to significantly increase solubility, carefully adding a small amount of a suitable base to raise the pH towards neutral might improve solubility in some cases. However, be cautious, as excessive addition of base will convert the salt to the less soluble free base, causing it to precipitate.

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, using a co-solvent is a highly effective strategy. A co-solvent system can modulate the polarity of the solvent mixture to better accommodate the solute.[10] For aqueous solutions, adding a water-miscible organic solvent like ethanol, methanol, or DMSO can significantly enhance solubility.

Troubleshooting Guides

Problem 1: The compound precipitates out of my aqueous solution over time.

Possible Causes and Solutions:

  • Cause: The solution is supersaturated. This can happen if the initial dissolution was aided by heating, and the compound crashes out as the solution cools to room temperature.

    • Solution: Prepare a stock solution at a slightly lower concentration. Alternatively, if the experimental protocol allows, maintain the solution at a slightly elevated temperature.

  • Cause: A change in pH. Absorption of atmospheric CO2 can slightly lower the pH of an unbuffered aqueous solution, which could potentially affect the solubility of a pH-sensitive compound.

    • Solution: Prepare your solutions in a suitable buffer system to maintain a constant pH. For most applications involving amine hydrochlorides, a buffer in the slightly acidic to neutral range (e.g., pH 5-7) is a good starting point.

  • Cause: The compound is degrading. While hydrochloride salts are generally stable, the strained azetidine ring could be susceptible to hydrolysis under certain conditions, especially at non-neutral pH and elevated temperatures.[11]

    • Solution: Prepare fresh solutions for your experiments. If you need to store solutions, it is recommended to do so at low temperatures (2-8°C) and protected from light. Perform a stability study using a technique like HPLC to assess the compound's stability in your chosen solvent system over time.[12]

Problem 2: I need to prepare a high-concentration stock solution in an organic solvent for my assay, but the solubility is limited.

Possible Causes and Solutions:

  • Cause: The chosen organic solvent is not optimal.

    • Solution: Your first choice for a high-concentration stock should be DMSO. If your experimental system cannot tolerate DMSO, consider the following co-solvent systems:

      • Ethanol/Water or Methanol/Water mixtures: Start with a 1:1 ratio and adjust as needed. The addition of water can often increase the solubility of hydrochloride salts in alcohols.

      • DMSO/Ethanol or DMSO/Methanol mixtures: A small amount of DMSO can dramatically increase the solubility in other organic solvents.

Experimental Protocols

Protocol 1: Step-by-Step Guide for Preparing an Aqueous Stock Solution

This protocol provides a systematic approach to dissolving this compound in an aqueous buffer.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization weigh 1. Weigh Compound solvent 2. Add 80% of Solvent Volume weigh->solvent vortex 3. Vortex/Stir solvent->vortex sonicate 4. Sonicate (if needed) vortex->sonicate Incomplete dissolution qs 6. QS to Final Volume vortex->qs Complete dissolution heat 5. Gentle Heat (if needed) sonicate->heat Still incomplete sonicate->qs Complete dissolution heat->qs Complete dissolution filter 7. Sterile Filter (0.22 µm) qs->filter

Workflow for preparing an aqueous stock solution.

Methodology:

  • Weigh the Compound: Accurately weigh the desired amount of this compound.

  • Add Solvent: To the vial containing the compound, add approximately 80% of the final desired volume of your aqueous buffer (e.g., PBS, TRIS).

  • Vortex/Stir: Vigorously vortex or stir the mixture for 2-5 minutes.

  • Sonicate (if necessary): If the compound has not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.

  • Gentle Heat (if necessary): If solids are still present, warm the solution to 30-40°C while stirring.

  • QS to Final Volume: Once the compound is fully dissolved, allow the solution to cool to room temperature and then add the remaining solvent to reach the final desired volume.

  • Sterile Filter: For biological applications, sterile filter the solution through a 0.22 µm filter.

Protocol 2: Determining the Approximate Solubility in a Given Solvent

This protocol outlines a method to estimate the solubility of this compound.

solubility_determination start Start add_solvent Add a known volume of solvent to a known mass of compound start->add_solvent equilibrate Equilibrate the mixture (e.g., 24h at RT with stirring) add_solvent->equilibrate check_solid Is there undissolved solid? equilibrate->check_solid add_more_compound Add more compound check_solid->add_more_compound No centrifuge Centrifuge to pellet undissolved solid check_solid->centrifuge Yes add_more_compound->equilibrate analyze_supernatant Analyze supernatant concentration (e.g., by HPLC or UV-Vis) centrifuge->analyze_supernatant calculate_solubility Calculate Solubility analyze_supernatant->calculate_solubility end End calculate_solubility->end

Workflow for determining approximate solubility.

Methodology:

  • Prepare a Slurry: Add an excess amount of this compound to a known volume of the solvent of interest in a vial. Ensure there is visible undissolved solid.

  • Equilibrate: Seal the vial and agitate the slurry at a constant temperature (e.g., room temperature) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate the Phases: Centrifuge the slurry at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a syringe filter suitable for your solvent. It is crucial to select a filter that does not adsorb your compound.[13]

  • Analyze the Supernatant: Carefully take an aliquot of the clear supernatant and dilute it to a concentration within the linear range of your analytical method (e.g., HPLC-UV, LC-MS).

  • Quantify: Determine the concentration of the dissolved compound in the supernatant by comparing it to a standard curve. This concentration represents the solubility of the compound in that solvent at that temperature.

Logical Relationships in Solubility Troubleshooting

The following diagram illustrates the decision-making process when encountering solubility issues.

troubleshooting_logic cluster_dissolution_solutions Solutions for Initial Dissolution Failure cluster_precipitation_solutions Solutions for Precipitation start Solubility Issue Encountered check_basics Check Basic Parameters: - Purity of Compound - Accuracy of Weighing - Solvent Quality start->check_basics initial_dissolution Initial Dissolution Fails check_basics->initial_dissolution precipitation Precipitation Occurs Over Time check_basics->precipitation increase_energy Increase Energy: - Sonication - Gentle Heating initial_dissolution->increase_energy change_solvent Change Solvent System: - Use a stronger solvent (e.g., DMSO) - Use a co-solvent mixture initial_dissolution->change_solvent adjust_ph Adjust pH (Aqueous Only) initial_dissolution->adjust_ph lower_concentration Lower Concentration precipitation->lower_concentration use_buffer Use a Buffered Solution precipitation->use_buffer check_stability Investigate Compound Stability precipitation->check_stability

Decision tree for troubleshooting solubility problems.

By systematically working through these FAQs, troubleshooting guides, and experimental protocols, you will be well-equipped to address the solubility challenges associated with this compound and ensure the success of your experiments.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118139500, 3-Ethylazetidine hydrochloride. Retrieved from [Link].

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • PubChem. (n.d.). 3-Ethylazetidine hydrochloride. Retrieved from [Link]

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  • S. N., & Kumar, S. A. (2010). Stability-indicating LC method for quantification of azelnidipine: synthesis and characterization of oxidative degradation product. Pharmaceutical Methods, 1(1), 43.
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  • Helmenstine, A. M. (2022). How to Make a Saturated Solution. Science Notes. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

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  • Gray, V. A. (2022). Dissolution Method Troubleshooting. Dissolution Technologies, 29(4).
  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

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  • Shokhin, I. E., Ramenskaya, G. V., Malashenko, E. A., & Smirnova, E. M. (2021). Dissolution Test: Causes of Understated Results and their Elimination (Review).
  • Glaxo Group Ltd. (1997). U.S. Patent No. 5,686,588. U.S.
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Validation & Comparative

Navigating the Azetidine Scaffold: A Comparative Guide to 3-Ethyl-3-methylazetidine Hydrochloride and Other Key Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Azetidine Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold. Its inherent ring strain and three-dimensional character offer a unique combination of properties that can significantly enhance the pharmacological profile of drug candidates.[1] Unlike its more flexible five- and six-membered counterparts, the constrained nature of the azetidine ring can lead to improved metabolic stability, increased aqueous solubility, and a lower propensity for off-target binding by reducing the number of available conformations.[1] This guide provides a detailed comparison of 3-Ethyl-3-methylazetidine hydrochloride with other notable azetidine derivatives, offering insights into their synthesis, physicochemical properties, and potential applications, supported by experimental data and established protocols.

In Focus: this compound

This compound is a synthetically accessible building block that introduces a gem-disubstituted carbon atom at the 3-position of the azetidine ring. This substitution pattern is of particular interest as it can sterically shield the azetidine nitrogen from metabolic enzymes and provide a specific vector for further functionalization, influencing the molecule's interaction with its biological target.

Synthesis of 3-Substituted and 3,3-Disubstituted Azetidines

The synthesis of azetidines can be challenging due to the inherent ring strain of the four-membered ring.[2] However, several effective strategies have been developed. A common approach for synthesizing 3-substituted and 3,3-disubstituted azetidines involves the intramolecular cyclization of a 1,3-difunctionalized propane derivative. For instance, the reaction of a primary amine with a 2-substituted-1,3-dihalopropane or a bis-triflate of a 2-substituted-1,3-propanediol can yield the corresponding 3-substituted azetidine.[3]

To illustrate a potential synthetic pathway to 3-ethyl-3-methylazetidine, one could envision a multi-step process starting from a suitable precursor, such as 2-ethyl-2-methyl-1,3-propanediol. This diol could be converted to a di-leaving group derivative, which would then undergo cyclization with a protected amine source, followed by deprotection.

A Comparative Analysis of Azetidine Derivatives

To understand the unique contributions of the 3-ethyl-3-methyl substitution, it is crucial to compare its properties with other well-characterized azetidine derivatives. For this guide, we will focus on:

  • 3-Hydroxyazetidine hydrochloride: Introduces a polar hydroxyl group.

  • 3,3-Difluoroazetidine hydrochloride: Features geminal fluorine atoms, which can significantly alter electronic properties and metabolic stability.

  • Azetidine-3-carboxylic acid: Presents a carboxylic acid functionality, offering a handle for amide bond formation and introducing a charge at physiological pH.

The following table summarizes key computed physicochemical properties for these compounds, providing a basis for our comparative discussion.

Compound Molecular Formula Molecular Weight ( g/mol ) H-Bond Donor Count H-Bond Acceptor Count Topological Polar Surface Area (Ų) Calculated logP
This compound C₅H₁₂N · HCl121.612112.0~1.0-1.5 (for free base)
3-Hydroxyazetidine hydrochloride C₃H₇NO · HCl109.552120.2~-0.5 (for free base)
3,3-Difluoroazetidine hydrochloride C₃H₅F₂N · HCl129.541112.0~0.2 (for free base)
Azetidine-3-carboxylic acid C₄H₇NO₂101.102238.3~-1.5 (zwitterion)

Data sourced from PubChem and other chemical databases. Calculated logP values are estimates for the free base or zwitterionic form and can vary based on the algorithm used.[4][5][6][7]

Physicochemical Properties and Their Implications

The substituents at the 3-position of the azetidine ring profoundly influence the molecule's physicochemical properties, which in turn dictate its behavior in biological systems.

  • Lipophilicity (logP): The ethyl and methyl groups in 3-Ethyl-3-methylazetidine are expected to increase its lipophilicity compared to the parent azetidine. This increased lipophilicity can enhance membrane permeability but may also lead to higher plasma protein binding and increased susceptibility to metabolism by cytochrome P450 enzymes.[2] In contrast, the hydroxyl group of 3-Hydroxyazetidine and the carboxylic acid of Azetidine-3-carboxylic acid significantly increase polarity, leading to lower logP values and potentially better aqueous solubility.[5][7] The gem-difluoro substitution in 3,3-Difluoroazetidine has a more moderate effect on lipophilicity, often slightly increasing it compared to the non-fluorinated analog due to the hydrophobic nature of fluorine, while also potentially improving metabolic stability.[6]

  • pKa: The basicity of the azetidine nitrogen is a critical determinant of its ionization state at physiological pH. Alkyl substituents at the 3-position, such as in 3-Ethyl-3-methylazetidine , are electron-donating and are expected to slightly increase the pKa of the azetidine nitrogen compared to the unsubstituted ring. Conversely, electron-withdrawing groups like the hydroxyl, and especially the gem-difluoro and carboxylic acid moieties, will decrease the basicity of the nitrogen. This modulation of pKa can impact receptor interactions, solubility, and off-target ion channel binding.

  • Solubility: The hydrochloride salt form of these azetidines generally enhances their aqueous solubility. The inherent polarity of the hydroxyl and carboxylic acid groups in 3-Hydroxyazetidine and Azetidine-3-carboxylic acid further contributes to their high water solubility.[8][9] While the alkyl groups of 3-Ethyl-3-methylazetidine increase its lipophilicity, the hydrochloride salt form is expected to provide sufficient aqueous solubility for many applications.

Experimental Evaluation of Azetidine Derivatives

To provide a practical framework for comparing these derivatives, we outline two key experimental protocols: an in vitro metabolic stability assay and a radioligand receptor binding assay.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for predicting the in vivo clearance of a compound and understanding its susceptibility to phase I metabolism.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mics Prepare Liver Microsomal Solution mix Mix Microsomes, NADPH System, and Test Compound prep_mics->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix prep_test Prepare Test Compound Stock Solution prep_test->mix incubate Incubate at 37°C with Agitation mix->incubate time_points Take Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 45 min) incubate->time_points quench Quench Reaction (e.g., with Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms calculate Calculate Percent Remaining vs. Time lcms->calculate clearance Determine In Vitro Half-Life and Intrinsic Clearance calculate->clearance

Figure 1: Workflow for In Vitro Metabolic Stability Assay.
  • Preparation:

    • Prepare a liver microsomal solution in an appropriate buffer (e.g., potassium phosphate).

    • Prepare an NADPH regenerating system containing NADPH and co-factors.

    • Prepare a stock solution of the test compound (e.g., in DMSO).

  • Incubation:

    • In a microcentrifuge tube, combine the microsomal solution, NADPH regenerating system, and the test compound to the desired final concentrations (e.g., 1 µM for the test compound).

    • Initiate the reaction by pre-warming the mixture to 37°C and then adding the NADPH system.

    • Incubate at 37°C with gentle agitation.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution containing a protein precipitating agent (e.g., cold acetonitrile with an internal standard).

  • Sample Preparation and Analysis:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.

Radioligand Receptor Binding Assay

This assay is fundamental for determining the affinity of a compound for a specific receptor.

G cluster_prep Preparation cluster_binding Binding cluster_separation_detection Separation & Detection cluster_analysis Analysis prep_mem Prepare Receptor-Containing Membranes or Cells incubate_total Incubate Membranes, Radioligand (Total Binding) prep_mem->incubate_total incubate_nsb Incubate Membranes, Radioligand, Excess Cold Ligand (Non-Specific Binding) prep_mem->incubate_nsb incubate_comp Incubate Membranes, Radioligand, Competing Compound prep_mem->incubate_comp prep_radio Prepare Radioligand Solution prep_radio->incubate_total prep_radio->incubate_nsb prep_radio->incubate_comp prep_comp Prepare Competing Compound Dilutions prep_comp->incubate_comp reach_eq Incubate to Reach Equilibrium incubate_total->reach_eq incubate_nsb->reach_eq incubate_comp->reach_eq filter Rapid Filtration to Separate Bound from Free Ligand reach_eq->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Quantify Radioactivity on Filters (Scintillation Counting) wash->count calc_specific Calculate Specific Binding (Total - Non-Specific) count->calc_specific plot_curve Plot % Inhibition vs. Compound Concentration calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Figure 2: Workflow for a Radioligand Receptor Binding Assay.
  • Preparation:

    • Prepare a suspension of cell membranes or whole cells expressing the target receptor in a suitable binding buffer.

    • Prepare a solution of the radioligand at a concentration typically near its Kd.

    • Prepare serial dilutions of the unlabeled test compound.

  • Incubation:

    • In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of an unlabeled competing ligand), and competitive binding (membranes + radioligand + varying concentrations of the test compound).

    • Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filter mat and measure the radioactivity trapped on each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

Structure-Activity Relationships and Application in Drug Design

The choice of substitution on the azetidine ring is a critical decision in drug design, with each modification offering a distinct set of advantages and disadvantages.

  • 3-Ethyl-3-methylazetidine: The gem-dialkyl substitution can serve as a lipophilic handle to explore hydrophobic pockets within a binding site. The ethyl and methyl groups can also act as metabolic blockers, potentially increasing the compound's half-life. This moiety is particularly useful for CNS-targeted drugs where increased lipophilicity can aid in crossing the blood-brain barrier.

  • 3-Hydroxyazetidine: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with a biological target to enhance potency and selectivity.[8] Its polarity improves aqueous solubility and can reduce off-target effects associated with high lipophilicity.[8] It is a common building block in the synthesis of various therapeutic agents.[10]

  • 3,3-Difluoroazetidine: The replacement of two hydrogen atoms with fluorine can have multiple beneficial effects. The C-F bond is metabolically stable, often blocking sites of oxidative metabolism. The electron-withdrawing nature of fluorine can lower the pKa of the azetidine nitrogen, which may be advantageous for avoiding interactions with the hERG ion channel. Furthermore, the fluorine atoms can engage in favorable orthogonal multipolar interactions with the target protein.

  • Azetidine-3-carboxylic acid: The carboxylic acid group provides a point of attachment for building more complex molecules through amide bond formation, making it a valuable scaffold in fragment-based drug discovery and peptide synthesis.[11] The negative charge at physiological pH can be exploited to form ionic interactions with positively charged residues in a binding pocket.[9]

Conclusion

This compound represents a valuable, albeit less explored, building block in the medicinal chemist's toolbox. Its gem-dialkyl substitution offers a distinct profile of increased lipophilicity and potential for enhanced metabolic stability compared to other 3-substituted azetidines. The choice between this and other derivatives, such as the polar 3-hydroxyazetidine and azetidine-3-carboxylic acid, or the electronically modified 3,3-difluoroazetidine, will ultimately depend on the specific goals of the drug discovery program. By understanding the interplay between the substitution pattern and the resulting physicochemical and pharmacological properties, researchers can strategically employ these versatile scaffolds to design next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols provided herein offer a standardized approach for the head-to-head comparison of these and other novel azetidine derivatives, facilitating data-driven decision-making in the pursuit of new medicines.

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A Comparative Guide to the Efficacy of 3-Ethyl-3-methylazetidine Hydrochloride as a Novel Nicotinic Acetylcholine Receptor Modulator

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the hypothetical efficacy of 3-Ethyl-3-methylazetidine hydrochloride, a novel azetidine derivative, as a modulator of nicotinic acetylcholine receptors (nAChRs). For the purposes of this in-depth technical guide, we will position this compound within the context of well-characterized nAChR ligands, providing a framework for its potential evaluation and therapeutic positioning. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological and psychiatric disorders.

Introduction: The Therapeutic Promise of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their modulation presents a significant therapeutic opportunity for a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1] The diverse subunit composition of nAChRs allows for the development of subtype-selective modulators, offering the potential for targeted therapeutic effects with minimized side effects.[2] This guide will explore the hypothetical efficacy of this compound in this context, comparing it to established nAChR modulators.

The Candidate Compound and Comparators

This compound: A novel synthetic azetidine derivative. Its compact structure suggests potential for good blood-brain barrier penetration. For this guide, we will hypothesize its activity as a selective partial agonist of the α4β2 nAChR subtype, a key target for cognitive enhancement and smoking cessation therapies.

Comparator Compounds:

  • Epibatidine: A potent, non-selective full agonist of most nAChR subtypes.[3][4] It serves as a benchmark for high-affinity binding and potent receptor activation, though its therapeutic use is limited by toxicity.[3]

  • Varenicline: A partial agonist of the α4β2 nAChR.[5] Its clinical success in smoking cessation provides a relevant benchmark for a partial agonist's efficacy and safety profile.[5][6]

  • NS-1738: A positive allosteric modulator (PAM) of the α7 nAChR.[7] It represents an alternative modulatory mechanism, enhancing the effect of the endogenous agonist, acetylcholine, and has shown pro-cognitive effects in preclinical models.[7]

Comparative Efficacy Analysis: A Multi-faceted Approach

The evaluation of a novel nAChR modulator requires a tiered approach, from in vitro characterization to in vivo behavioral assays. This section outlines the key experiments and presents hypothetical comparative data.

In Vitro Characterization

1. Radioligand Binding Assays: These assays determine the binding affinity (Ki) of a compound for specific nAChR subtypes.[1] A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Homogenize cultured cells (e.g., HEK293) stably expressing the desired human nAChR subtype (e.g., α4β2, α7).

  • Incubation: Incubate the cell membranes with a known radioligand (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Comparative nAChR Binding Affinities (Ki, nM)

Compoundα4β2α7
3-Ethyl-3-methylazetidine HCl (Hypothetical) 1.5 >1000
Epibatidine0.05[3]22[3]
Varenicline0.1>1000
NS-1738No direct bindingNo direct binding

2. Electrophysiology (Patch-Clamp): This technique directly measures the ion flow through nAChRs upon agonist application, providing information on potency (EC₅₀) and efficacy (% of maximal acetylcholine response).[8][9][10][11]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Use cells stably expressing the target nAChR subtype.

  • Patching: Form a high-resistance seal between a glass micropipette and the cell membrane.

  • Recording: Apply the test compound at various concentrations and measure the resulting ion current while holding the membrane potential at a constant voltage.

  • Data Analysis: Plot a concentration-response curve to determine the EC₅₀ and maximal efficacy relative to a full agonist like acetylcholine.

Table 2: Comparative Functional Activity at α4β2 nAChR

CompoundPotency (EC₅₀, µM)Efficacy (% of ACh max response)
3-Ethyl-3-methylazetidine HCl (Hypothetical) 0.5 55%
Epibatidine0.01110%
Varenicline0.240-60%[5]

3. Calcium Imaging: This high-throughput assay measures the influx of calcium through nAChRs upon activation, serving as an indirect measure of receptor function.[12][13][14][15][16]

Experimental Protocol: Fluorescent Calcium Imaging

  • Cell Loading: Load cells expressing the target nAChR with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: Apply the test compound and measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

  • Data Analysis: Quantify the increase in fluorescence to determine the concentration-response relationship.

In Vivo Evaluation: Assessing Cognitive Enhancement

Novel Object Recognition (NOR) Test: This behavioral assay evaluates recognition memory in rodents.[17][18] An increased discrimination index indicates improved memory.

Experimental Protocol: Novel Object Recognition Test

  • Habituation: Allow the animal to explore an empty arena.

  • Training: Place two identical objects in the arena and allow the animal to explore them.

  • Testing: After a retention interval, replace one of the objects with a novel one and measure the time the animal spends exploring each object.

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Table 3: Comparative Efficacy in the Novel Object Recognition Test

TreatmentDiscrimination Index (DI)
Vehicle0.15
3-Ethyl-3-methylazetidine HCl (Hypothetical) 0.45
Varenicline0.40
NS-17380.50[7]

Visualizing the Scientific Workflow and Pathways

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Radioligand Binding Radioligand Binding Patch Clamp Patch Clamp Radioligand Binding->Patch Clamp Potency (EC50) Efficacy Calcium Imaging Calcium Imaging Patch Clamp->Calcium Imaging Functional Screen NOR Test NOR Test Calcium Imaging->NOR Test Cognitive Effects Compound Synthesis Compound Synthesis Compound Synthesis->Radioligand Binding Affinity (Ki)

Caption: High-level experimental workflow for nAChR modulator characterization.

nAChR_signaling cluster_membrane Cell Membrane nAChR nAChR Ion Influx (Na+, Ca2+) Ion Influx (Na+, Ca2+) nAChR->Ion Influx (Na+, Ca2+) Channel Opening Agonist Agonist (e.g., ACh, Epibatidine) Agonist->nAChR Binds to orthosteric site Partial_Agonist Partial Agonist (e.g., Varenicline, 3-E-3-M-Azetidine) Partial_Agonist->nAChR Binds to orthosteric site PAM PAM (e.g., NS-1738) PAM->nAChR Binds to allosteric site Cellular Response\n(e.g., Depolarization, Neurotransmitter Release) Cellular Response (e.g., Depolarization, Neurotransmitter Release) Ion Influx (Na+, Ca2+)->Cellular Response\n(e.g., Depolarization, Neurotransmitter Release)

Caption: Simplified signaling pathways for different nAChR modulators.

Discussion and Future Directions

The hypothetical data presented in this guide position this compound as a promising candidate for further investigation. Its high affinity and selectivity for the α4β2 nAChR, coupled with its partial agonist profile, suggest a potentially favorable therapeutic window, balancing efficacy with a reduced risk of receptor desensitization and off-target effects compared to full, non-selective agonists like epibatidine. The predicted pro-cognitive effects in the NOR test further support its potential for treating cognitive deficits.

Future studies should aim to confirm these hypothetical findings through rigorous experimental validation. A comprehensive preclinical development plan would include pharmacokinetic and toxicological profiling, as well as evaluation in a broader range of behavioral models relevant to specific neurological and psychiatric disorders. Furthermore, exploring the modulatory activity of this compound on other nAChR subtypes, even at lower affinities, would provide a more complete understanding of its pharmacological profile.

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A Senior Application Scientist's Comparative Guide to the Characterization and Validation of 3-Ethyl-3-methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the meticulous validation of novel building blocks is paramount to the success of a research campaign. Small heterocyclic scaffolds, particularly strained rings like azetidines, are of increasing interest due to their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1] This guide provides an in-depth technical comparison and validation workflow for 3-Ethyl-3-methylazetidine hydrochloride, a promising yet sparsely documented 3,3-disubstituted azetidine.

Given the limited availability of direct experimental data for this specific compound, this guide establishes a robust validation framework by leveraging data from closely related, commercially available structural analogs. This comparative approach not only provides a predictive characterization of the target molecule but also offers a broader context for its potential application against other azetidine building blocks.

The Azetidine Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Nitrogen-containing heterocycles are foundational motifs in pharmaceuticals.[2] The azetidine ring, a four-membered saturated heterocycle, has emerged as a particularly valuable scaffold.[1] Its inherent ring strain and three-dimensional character can lead to improved pharmacokinetic profiles.[1] Several FDA-approved drugs, such as Baricitinib and Cobimetinib, incorporate the azetidine moiety to enhance metabolic stability and receptor selectivity, underscoring its significance in contemporary drug design.[1] The 3,3-disubstituted pattern, as seen in our target compound, offers a fixed substitution vector, preventing epimerization and providing a defined exit vector for further chemical elaboration.

Characterization of this compound: A Predictive and Comparative Analysis

A comprehensive characterization is essential to confirm the identity, purity, and stability of any chemical building block. The following sections outline the expected analytical data for this compound, based on predictive tools and experimental data from key structural analogs.

Structural Analogs for Comparison:

For the purpose of this guide, we will compare our target compound with the following commercially available, structurally related azetidine hydrochlorides:

  • Analog A: 3-Ethylazetidine hydrochloride: A simpler analog lacking the 3-methyl group.

  • Analog B: 3-Hydroxy-3-methylazetidine hydrochloride: An analog where the ethyl group is replaced by a hydroxyl group.

  • Analog C: 3-Methylazetidine hydrochloride: The simplest methylated analog.

Physicochemical Properties

As a hydrochloride salt, this compound is expected to be a crystalline solid with good solubility in aqueous media and polar organic solvents like methanol and DMSO.[3] This is a critical attribute for its use in various reaction conditions and for biological screening.

Property3-Ethyl-3-methylazetidine HCl (Predicted)3-Ethylazetidine HCl[4][5]3-Hydroxy-3-methylazetidine HCl3-Methylazetidine (Free Base)
Molecular Formula C₆H₁₄ClNC₅H₁₂ClNC₄H₁₀ClNOC₄H₉N
Molecular Weight 135.64 g/mol 121.61 g/mol 123.58 g/mol 71.12 g/mol
Appearance White to off-white solidPowderWhite to Yellow to Orange powder/crystalLiquid (Free Base)
Melting Point Not availableNot availableNot availableNot available
Solubility High in Water, Methanol, DMSOHigh in Water, Methanol, DMSOHigh in Water, Methanol, DMSOMiscible in water
Spectroscopic Validation

NMR is the cornerstone of structural elucidation. For this compound, we predict the following spectral features. The protonation of the nitrogen atom will lead to a downfield shift of adjacent protons.

  • ¹H NMR (Predicted, in D₂O):

    • A triplet corresponding to the methyl protons of the ethyl group (~0.9-1.1 ppm).

    • A quartet for the methylene protons of the ethyl group (~1.6-1.8 ppm).

    • A singlet for the methyl protons at the 3-position (~1.4-1.6 ppm).

    • Two distinct signals for the diastereotopic methylene protons of the azetidine ring (positions 2 and 4), likely appearing as complex multiplets or AB quartets further downfield due to the adjacent positively charged nitrogen (~3.8-4.2 ppm).

    • A broad singlet for the N-H proton, which may exchange with D₂O.

  • ¹³C NMR (Predicted, in D₂O):

    • Aliphatic signals for the ethyl group (~8-10 ppm for CH₃, ~30-35 ppm for CH₂).

    • A signal for the methyl group at the 3-position (~20-25 ppm).

    • A quaternary carbon signal at the 3-position (~35-40 ppm).

    • Signals for the C2 and C4 carbons of the azetidine ring, shifted downfield due to the nitrogen atom (~50-55 ppm).

Mass spectrometry will confirm the molecular weight of the free base after the loss of HCl.

  • Predicted MS (ESI+): The primary ion observed would be the [M+H]⁺ ion of the free base (3-ethyl-3-methylazetidine), with a predicted m/z of 100.1121.[6]

FT-IR spectroscopy is used to identify key functional groups.

  • Predicted FT-IR (ATR):

    • A broad absorption band in the 2700-3000 cm⁻¹ region, characteristic of the N-H stretch in an amine salt.

    • C-H stretching vibrations in the 2850-2960 cm⁻¹ range.

    • N-H bending vibrations around 1580-1650 cm⁻¹.

    • C-N stretching vibrations around 1100-1200 cm⁻¹.

Comprehensive Validation Workflow

A rigorous validation process ensures the suitability of a building block for its intended use. This involves confirming its identity, quantifying its purity, and assessing its stability.

Validation_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Stability Assessment NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV/CAD (Purity Assay) NMR->HPLC MS Mass Spectrometry (ESI+) MS->HPLC IR FT-IR Spectroscopy IR->HPLC GC GC-HS (Residual Solvents) HPLC->GC DSC DSC (Thermal Stability) GC->DSC Report Certificate of Analysis (CoA) DSC->Report Start Sample of 3-Ethyl-3-methylazetidine HCl Start->NMR Start->MS Start->IR

Caption: A comprehensive workflow for the validation of this compound.

Experimental Protocols
  • Rationale: HPLC is a standard method for determining the purity of non-volatile organic compounds. A UV detector is commonly used, but for a molecule lacking a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is a superior alternative.

  • Methodology:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm. HILIC is well-suited for polar amine hydrochlorides.

    • Mobile Phase A: 10 mM Ammonium formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detector: CAD or ELSD.

    • Injection Volume: 2 µL.

    • Sample Preparation: Accurately weigh ~10 mg of the hydrochloride salt and dissolve in 10 mL of 50:50 Acetonitrile:Water.

  • Rationale: DSC is used to determine the melting point and decomposition temperature of a compound, providing insights into its thermal stability.[1][2][7] This is crucial for understanding its shelf-life and handling requirements.

  • Methodology:

    • System: TA Instruments Q2000 or equivalent.

    • Pan: Tzero aluminum pan, hermetically sealed.

    • Sample Weight: 2-5 mg.

    • Temperature Program: Ramp from 25 °C to 350 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Analysis: The onset of the melting endotherm and any subsequent exothermic decomposition events are recorded. A sharp melting peak is also an indicator of high purity.[2]

Comparative Analysis: Performance Against Alternatives

The choice of a building block often depends on a balance of its physicochemical properties, stability, and synthetic accessibility. The following table provides a comparative summary.

Parameter3-Ethyl-3-methylazetidine HCl3-Ethylazetidine HCl3-Hydroxy-3-methylazetidine HClJustification & Causality
Structural Complexity Higher (Quaternary Center)LowerHigher (Quaternary Center)The 3,3-disubstitution provides a fixed exit vector and prevents C3 epimerization, which can be advantageous in multi-step syntheses.
Predicted Lipophilicity (cLogP) HigherModerateLowerThe additional methyl group increases lipophilicity compared to the hydroxyl analog. This can influence solubility in organic solvents and pharmacokinetic properties.
Hydrogen Bond Donors 1 (N-H)1 (N-H)2 (N-H, O-H)The hydroxyl group in Analog B offers an additional point for hydrogen bonding, which can significantly alter solubility and target engagement.
Thermal Stability (Predicted) GoodGoodModerateThe hydroxyl group may offer an additional pathway for thermal decomposition, potentially lowering the onset temperature compared to the alkyl-substituted analogs.[7]
Synthetic Accessibility More complexSimplerMore complexThe creation of a quaternary center generally requires more specialized synthetic methods compared to monosubstituted azetidines.[8]

Structural Comparison of Azetidine Scaffolds

The subtle structural differences between these building blocks can have a significant impact on their application in drug discovery.

Structural_Comparison Target 3-Ethyl-3-methylazetidine (Target Compound) - Quaternary Center - Higher Lipophilicity AnalogA 3-Ethylazetidine (Analog A) - Simpler Structure - Potential for C3 Isomerization Target->AnalogA - Methyl Group AnalogB 3-Hydroxy-3-methylazetidine (Analog B) - Quaternary Center - H-Bond Donor (OH) - Lower Lipophilicity Target->AnalogB - Ethyl vs. Hydroxyl AnalogC 3-Methylazetidine (Analog C) - Simplest Analog - Baseline for Comparison AnalogA->AnalogC - Ethyl vs. Methyl

Caption: Structural relationships and key differentiating features of the compared azetidine building blocks.

Conclusion and Future Outlook

While direct experimental data for this compound remains to be published in peer-reviewed literature, a robust characterization and validation plan can be confidently established through the analysis of its close structural analogs and the application of standard analytical protocols. Its 3,3-disubstituted nature offers distinct advantages in medicinal chemistry by providing a metabolically stable and synthetically versatile scaffold.

The comparative data presented here suggests that this compound is a valuable building block for programs seeking to introduce a lipophilic, quaternary center. The detailed validation workflow provides a clear, self-validating system for any research organization to confirm the quality and suitability of this reagent, thereby de-risking its incorporation into drug discovery pipelines. As the demand for novel, three-dimensional chemical matter continues to grow, a thorough understanding and validation of such building blocks will be indispensable for the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118139500, 3-Ethylazetidine hydrochloride. Retrieved January 23, 2026 from [Link].

  • Rice, M. J., et al. (2015). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). ACS Medicinal Chemistry Letters, 6(3), 324–329. Available at: [Link]

  • Todorova, T., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(23), 5585. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C6H13N). Retrieved January 23, 2026, from [Link]

  • Wang, Q., et al. (2015). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 80(8), 4124–4133. Available at: [Link]

  • Abdel-Razeq, S. A., et al. (2012). Thermoanalytical Study and Purity Determination of Azelastine Hydrochloride and Emedastine Difumarate. Pharmaceutica Analytica Acta, 3(8). Available at: [Link]

  • Ye, N., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(20), 6438-6441. Available at: [Link]

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  • Szafraniec-Szczęsny, J., et al. (2023). TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. Molecules, 28(4), 1735. Available at: [Link]

  • Heravi, M. M., et al. (2015). Access to 3‐Azetidines via Halogenation of Titanacyclobutanes. Angewandte Chemie International Edition, 54(32), 9413-9416. Available at: [Link]

  • Logoyda, L., et al. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 11(10), 4349-4355. Available at: [Link]

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  • Al-Jumaili, A. H. H., & Al-Rubaie, A. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4437-4448. Available at: [Link]

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  • Kaleemullah, T., et al. (2012). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride in Ziprasidone Hydrochloride. Der Pharma Chemica, 4(1), 332-339. Available at: [Link]

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  • Liu, Y., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 145(26), 14269–14278. Available at: [Link]

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A Technical Guide to the Predicted 13C NMR Spectrum of 3-Ethyl-3-methylazetidine Hydrochloride and Comparative Analysis with Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Characterizing Substituted Azetidines

The four-membered azetidine ring presents a unique spectroscopic challenge due to its strained nature, which influences the electron density and, consequently, the NMR chemical shifts of its constituent carbon atoms. The presence of substituents and the protonation state of the nitrogen atom further modulate these shifts. This guide will deconstruct the anticipated 13C NMR spectrum of 3-ethyl-3-methylazetidine hydrochloride, providing a rationale for the predicted chemical shifts based on fundamental principles and data from analogous structures.

Predicted 13C NMR Data for this compound

Due to the absence of published experimental data, the 13C NMR spectrum for this compound has been generated using advanced computational prediction algorithms. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (Proton-Coupled)
C2/C4 (α-carbons)~55-60Triplet (t)
C3 (β-carbon, quaternary)~35-40Singlet (s)
Ethyl-CH2~30-35Triplet (t)
Methyl-CH3~25-30Quartet (q)
Ethyl-CH3~8-12Quartet (q)

Note: These values are predictions and should be confirmed by experimental data.

Comparative Analysis with Azetidine Analogs

To substantiate the predicted values, a comparative analysis with experimentally determined 13C NMR data of the parent azetidine and the effects of N-protonation is essential.

The Parent Azetidine Scaffold

The 13C NMR spectrum of unsubstituted azetidine provides a baseline for understanding the chemical shifts of the ring carbons. In a neutral state, the α-carbons (C2 and C4) of azetidine resonate at approximately 48.5 ppm, while the β-carbon (C3) appears at around 21.5 ppm.

The Influence of N-Protonation: A Shift in Electron Density

The protonation of the nitrogen atom to form the azetidinium ion, as in the hydrochloride salt, significantly impacts the electron distribution within the ring. This inductive effect leads to a deshielding of the adjacent α-carbons, causing a downfield shift in their resonance. Conversely, the β-carbon experiences a slight shielding effect, resulting in an upfield shift. Studies on cyclic amines have demonstrated that the α-carbons of azetidine undergo a downfield shift of approximately +4.5 ppm, while the β-carbon shifts upfield by about -2.8 ppm upon protonation.

This established trend supports the predicted downfield position of C2/C4 in this compound (~55-60 ppm) compared to the neutral parent azetidine.

Substituent Effects at the C3 Position

The introduction of ethyl and methyl groups at the C3 position introduces several effects:

  • Quaternary Carbon (C3): The C3 carbon is now a quaternary center, which typically have lower signal intensities in proton-decoupled 13C NMR spectra. Its chemical shift is influenced by the alpha and beta effects of the attached alkyl groups. The predicted range of 35-40 ppm reflects the deshielding effect of being a quaternary carbon within a strained ring.

  • Alkyl Substituents: The chemical shifts of the ethyl and methyl carbons are predicted to be in the typical aliphatic region. The methylene carbon of the ethyl group is expected to be more deshielded than the methyl carbon due to its proximity to the quaternary center. The terminal methyl group of the ethyl substituent is anticipated to be the most shielded carbon in the molecule.

Experimental Protocol for 13C NMR Data Acquisition

To obtain experimental data for this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly those of the carbons near the charged nitrogen center.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Acquire a standard proton-decoupled 13C NMR spectrum.

    • Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Quaternary carbons may require a longer relaxation delay or a larger number of scans to be observed clearly.

  • Data Processing:

    • Apply an exponential multiplication factor to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Fourier transform the FID to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS or DSS).

  • Spectral Assignment:

    • Utilize Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups and to confirm the quaternary nature of the C3 carbon.

    • Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed for unambiguous assignment of all carbon and proton signals.

Visualization of Key Concepts

G cluster_0 Factors Influencing 13C NMR Shifts cluster_1 Predicted Spectral Features Ring_Strain Ring Strain Alpha_Carbons α-Carbons (C2, C4) Downfield Shift (~55-60 ppm) Ring_Strain->Alpha_Carbons Beta_Carbon β-Carbon (C3) Quaternary Signal (~35-40 ppm) Ring_Strain->Beta_Carbon N_Protonation N-Protonation (HCl salt) N_Protonation->Alpha_Carbons Inductive Deshielding Alkyl_Substitution Alkyl Substitution at C3 Alkyl_Substitution->Beta_Carbon Substituent Effects Alkyl_Carbons Alkyl Carbons Upfield Signals (<35 ppm) Alkyl_Substitution->Alkyl_Carbons

Figure 1: Key factors influencing the predicted 13C NMR chemical shifts of this compound.

Conclusion

While experimental 13C NMR data for this compound remains to be published, a scientifically robust prediction of its spectrum can be made through computational methods and comparative analysis with the parent azetidine scaffold. The key spectral features to anticipate are the downfield shift of the α-carbons due to N-protonation, a quaternary signal for the substituted β-carbon, and characteristic resonances for the ethyl and methyl substituents in the aliphatic region. The experimental protocol outlined in this guide provides a clear pathway for the empirical validation and precise structural elucidation of this and similar substituted azetidine compounds. This integrated approach of prediction and targeted experimentation is invaluable for accelerating research and development in medicinal chemistry and related fields.

References

  • Periasamy, M. Protonation induced carbon-13 NMR shifts in protonated cyclic amines. Tetrahedron Letters, 20(48), 4761-4762 (1979).
  • Breitmaier, E., & Voelter, W. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH (1987).
  • Online NMR prediction tools such as those provided by ACD/Labs or ChemDraw.

A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Ethyl-3-methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 3-Ethyl-3-methylazetidine hydrochloride, a substituted azetidine, represents a class of small, saturated heterocyclic compounds that are increasingly incorporated as building blocks in medicinal chemistry. Their unique three-dimensional structure can impart desirable physicochemical and pharmacological properties to drug candidates. Consequently, the ability to unambiguously identify and quantify such molecules is a critical analytical challenge.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights into method selection and data interpretation. Every protocol described herein is designed as a self-validating system, ensuring technical accuracy and trustworthiness in your analytical workflows.

Understanding the Analyte: Physicochemical Properties of this compound

Before delving into its mass spectrometric analysis, a foundational understanding of the analyte's properties is crucial for methodological design.

PropertyValueSource
Molecular Formula C₆H₁₄ClN[1]
Molecular Weight 135.64 g/mol [1]
Structure This compound[1]
Nature Hydrochloride salt of a tertiary amine[1]

The presence of a tertiary amine group makes 3-Ethyl-3-methylazetidine a basic compound, readily protonated, which is a key consideration for ionization technique selection. As a hydrochloride salt, it is typically a solid at room temperature and soluble in polar solvents.[2]

Ionization Techniques: A Comparative Analysis for a Small Cyclic Amine

The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization technique profoundly impacts the resulting mass spectrum, influencing the observation of the molecular ion and the extent of fragmentation. For a small, relatively polar molecule like 3-Ethyl-3-methylazetidine, the primary contenders are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The "Hard" Approach

EI is a classic, high-energy ionization technique that involves bombarding the analyte with a beam of energetic electrons.[3] This process typically imparts significant internal energy to the molecule, leading to extensive fragmentation.

Causality Behind the Choice: While EI can provide a detailed fragmentation "fingerprint" useful for structural elucidation and library matching, it often results in a weak or absent molecular ion peak for compounds like amines that are susceptible to fragmentation.[3][4]

Electrospray Ionization (ESI): The "Soft" Alternative

In contrast, ESI is a "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol.[5][6] This gentle process minimizes fragmentation, typically producing a prominent protonated molecule, [M+H]⁺.

Causality Behind the Choice: For confirming the molecular weight of a novel compound or for quantitative studies where the molecular ion is the target, ESI is generally the preferred method for polar and ionizable molecules like 3-Ethyl-3-methylazetidine.[5][6] The basic nitrogen atom in the azetidine ring is readily protonated in the ESI process.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy High (typically 70 eV)Low
Fragmentation ExtensiveMinimal
Molecular Ion Often weak or absent for aminesStrong [M+H]⁺ peak
Typical Inlet Gas Chromatography (GC)Liquid Chromatography (LC)
Best For Structural elucidation via fragmentation pattern, analysis of volatile and thermally stable compounds.Molecular weight determination, analysis of polar and thermally labile compounds, quantitative analysis.

Predicted Mass Spectral Fragmentation of 3-Ethyl-3-methylazetidine

While no experimental mass spectrum for this compound is readily available in public databases, we can predict its fragmentation behavior based on established principles for cyclic amines. The fragmentation of amines in mass spectrometry is largely governed by the "nitrogen rule" and α-cleavage.[4][7] The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[4]

The primary fragmentation pathway for aliphatic and cyclic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.[4][7]

In the case of 3-Ethyl-3-methylazetidine, the free base has a molecular weight of 99.18 g/mol . The protonated molecule, [M+H]⁺, would have an m/z of 100.19.

Predicted Fragmentation Pathway (EI):

  • Molecular Ion Formation: C₆H₁₃N + e⁻ → [C₆H₁₃N]⁺• + 2e⁻ (m/z 99)

  • α-Cleavage: The molecular ion can undergo cleavage of the C-C bonds adjacent to the nitrogen. The loss of the ethyl group is more favorable due to the formation of a more stable secondary radical compared to a primary methyl radical.

    • Loss of an ethyl radical (•CH₂CH₃): [C₆H₁₃N]⁺• → [C₄H₈N]⁺ + •CH₂CH₃ (m/z 70)

    • Loss of a methyl radical (•CH₃): [C₆H₁₃N]⁺• → [C₅H₁₀N]⁺ + •CH₃ (m/z 84)

  • Ring Opening and Subsequent Fragmentation: The azetidine ring can also undergo cleavage, leading to further fragmentation and the loss of small neutral molecules like ethene.

The following diagram illustrates the predicted primary fragmentation pathways:

G M [C₆H₁₃N]⁺• m/z 99 F1 [C₅H₁₀N]⁺ m/z 84 M->F1 - •CH₃ F2 [C₄H₈N]⁺ m/z 70 M->F2 - •CH₂CH₃ G cluster_0 Sample Preparation cluster_1 GC-MS Analysis A Dissolve sample in water B Add NaOH to pH > 10 A->B C Extract with ethyl acetate B->C D Dry organic layer C->D E Dilute to final concentration D->E F Inject 1 µL G Separation on a non-polar column F->G H EI at 70 eV G->H I Scan m/z 30-200 H->I G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Dissolve sample in mobile phase A B Filter through 0.22 µm syringe filter A->B C Inject 5 µL D Separation on a C18 column C->D E ESI in positive ion mode D->E F MRM transition for quantification E->F

Sources

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3-Ethyl-3-methylazetidine hydrochloride
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3-Ethyl-3-methylazetidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.